N-tau-Methyl-D3-histamine 2hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[1-(trideuteriomethyl)imidazol-4-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H/i1D3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXVEALMQHTMSW-GXXYEPOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(N=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: N-tau-Methyl-D3-histamine 2HCl
Advanced Analytical Methodologies & Structural Characterization
Executive Summary
This guide provides a comprehensive technical analysis of N-tau-Methyl-D3-histamine dihydrochloride , a stable isotope-labeled internal standard (IS) critical for the quantification of histamine metabolites. As the primary metabolite of histamine via the histamine N-methyltransferase (HNMT) pathway, N-tau-methylhistamine (t-MH) serves as a superior biomarker for Mast Cell Activation Syndrome (MCAS) and systemic mastocytosis compared to histamine itself, due to its longer half-life and stability.
This document details the physicochemical properties, specific deuterium labeling mechanics, and a self-validating LC-MS/MS workflow designed to overcome common matrix effects associated with urine and plasma analysis.
Structural Identity & Chemical Physics[1]
To utilize this reagent effectively, one must understand the nomenclature and the physics of the isotope effect.
2.1 Nomenclature: The "Tele" vs. "Pros" Distinction
Confusion often arises regarding the methylation site on the imidazole ring. Histamine possesses two nitrogen atoms in the ring:
- (Pros): The nitrogen proximal to the ethylamine side chain.
- (Tele): The nitrogen distal to the ethylamine side chain.
Biologically, the enzyme HNMT exclusively methylates the
Compound Details:
-
Chemical Name:
-Methyl-D3-histamine dihydrochloride[2] -
IUPAC Name: 2-(1-([D3]methyl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
-
Molecular Formula:
[1][2] -
Salt Form: The dihydrochloride (2HCl) salt is selected for its superior water solubility and resistance to oxidation compared to the free base.
2.2 The Deuterium Isotope Effect
The "D3" designation indicates the replacement of three hydrogen atoms (
-
Mass Shift (+3 Da): This shift moves the precursor ion from m/z 126.1 (endogenous) to m/z 129.1 (IS).
-
Co-Elution: Because deuterium has slightly different lipophilicity than hydrogen, D3-analogs may elute slightly earlier than the analyte in Reversed-Phase (RP) chromatography. However, in Hydrophilic Interaction Liquid Chromatography (HILIC), this "deuterium effect" is minimized, ensuring the IS experiences the exact same matrix suppression/enhancement as the analyte.
Biological Context: The Metabolic Pathway
Understanding the generation of t-MH is essential for interpreting clinical data. Histamine is metabolized via two main pathways: oxidative deamination (DAO) and ring methylation (HNMT).
Figure 1: Histamine metabolism showing the exclusive formation of N-tau-methylhistamine via HNMT. This is the pathway relevant for D3-IS application.
Analytical Application: LC-MS/MS Protocol
This protocol uses Isotope Dilution Mass Spectrometry (IDMS) . The D3-IS corrects for ionization efficiency variances caused by the sample matrix (urine/plasma).
4.1 Sample Preparation (Solid Phase Extraction)
Direct "dilute-and-shoot" methods often suffer from ion suppression in urine analysis. A Weak Cation Exchange (WCX) SPE cleanup is recommended.
-
Aliquot: Transfer 200 µL of urine to a tube.
-
Spike IS: Add 20 µL of N-tau-Methyl-D3-histamine 2HCl (1 µg/mL in water). Crucial Step: Equilibration time of 10 mins is required for the IS to bind to matrix proteins similarly to the analyte.
-
Buffer: Add 200 µL of 100 mM Ammonium Formate (pH 4.0).
-
SPE Load: Load onto a conditioned WCX plate.
-
Wash: Wash with water, then Methanol.
-
Elute: Elute with 5% Formic Acid in Methanol.
-
Evaporate & Reconstitute: Dry under
and reconstitute in Mobile Phase A.
4.2 Chromatographic Conditions (HILIC)
Due to the high polarity of methylhistamine, Reversed-Phase C18 columns often yield poor retention (eluting in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated standard.
-
Column: Silica or Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold to focus analyte).
-
1-4 min: Linear ramp to 60% B.
-
4-5 min: Wash.
-
Re-equilibration: 3 minutes (Critical for HILIC stability).
-
4.3 Mass Spectrometry Parameters (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are selected to maximize sensitivity and specificity.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism of Fragmentation |
| N-tau-Methylhistamine | 126.1 ( | 96.1 | 18 | Loss of side chain amine ( |
| N-tau-Methyl-D3-histamine | 129.1 ( | 99.1 | 18 | Loss of side chain amine; Ring + D3 retained |
Note on Fragmentation: The transition 129.1
Workflow Visualization
The following diagram illustrates the logical flow of the analytical method, highlighting the self-validating checkpoints.
Figure 2: Analytical workflow with integrated quality control checkpoint based on IS response.
Handling & Stability Guidelines
To maintain the integrity of the D3-standard:
-
Hygroscopicity: The 2HCl salt is hygroscopic. Store desicated at -20°C. Allow the vial to reach room temperature before opening to prevent condensation, which causes hydrolysis over time.
-
Stock Solution: Dissolve in 0.1M HCl rather than pure water. The acidic pH mimics the storage stability of histamine and prevents bacterial degradation.
-
Light Sensitivity: Imidazoles can be light-sensitive. Store stock solutions in amber glass vials.
References
-
Hough, L. B., & Domino, E. F. (1979). Tele-methylhistamine oxidation by type B monoamine oxidase. Journal of Neurochemistry. Link
-
Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance.[3] The American Journal of Clinical Nutrition. Link
-
KeyhanSOF, et al. (2020). Simultaneous determination of histamine and its metabolites in human urine by LC-MS/MS. Journal of Chromatography B. Link
-
Cayman Chemical. (2023). 1-Methylhistamine-d3 (hydrochloride) Product Information.Link
Sources
Technical Deep Dive: N-tau-methylhistamine in Histamine Metabolism
Executive Summary
N-tau-methylhistamine (t-MeHi) , also known as tele-methylhistamine, represents the pivotal intermediate in the methylation pathway of histamine inactivation.[1][2] Unlike the oxidative deamination pathway mediated by Diamine Oxidase (DAO), which predominates in the gut, the methylation pathway driven by Histamine N-methyltransferase (HNMT) is the primary inactivation mechanism in the mammalian Central Nervous System (CNS) and the bronchial epithelium.
For researchers and drug developers, t-MeHi is not merely a metabolite; it is a superior biomarker to histamine itself due to its extended half-life and stability. This guide delineates the biochemical kinetics governing its formation, the structural basis for its selective oxidation by MAO-B, and the gold-standard LC-MS/MS protocols for its quantification.
Part 1: Biochemical Mechanisms & Enzymology
The Methylation Pathway
In the CNS, histamine clearance is a two-step sequential reaction. Histamine is first methylated at the imidazole ring's tele (tau) nitrogen—the nitrogen furthest from the side chain—by HNMT. This methylation renders the molecule inactive at histamine receptors.
-
Enzyme: Histamine N-methyltransferase (HNMT) (EC 2.1.1.8).[1][2][3]
-
Product: N-tau-methylhistamine (t-MeHi).[1][2][3][4][5][6][7][8]
The Role of Monoamine Oxidase B (MAO-B)
A critical, often overlooked mechanistic detail is why histamine is not directly oxidized by MAO-B. Histamine is a poor substrate for MAO-B. However, the addition of the methyl group by HNMT dramatically increases the molecule's affinity for MAO-B.
-
Selectivity: MAO-B oxidizes t-MeHi approximately 10-fold faster than histamine.[9]
-
Structural Reason: The hydrophobicity of the N-methyl group displaces water molecules at the MAO-B active site.[10] This reduces dielectric shielding, strengthening the electrostatic environment for the rate-limiting hydride transfer step.
-
End Product: N-tau-methylimidazoleacetic acid (t-MIAA).
Pathway Visualization
The following diagram illustrates the sequential enzymatic degradation and the specific role of cofactors.
Figure 1: The HNMT-driven metabolic pathway.[2][5][8] Note the compartmental transition from cytosolic methylation to mitochondrial oxidation.
Part 2: Analytical Methodologies (LC-MS/MS)
Quantifying t-MeHi requires distinguishing it from its isomer, N-pi-methylhistamine, and handling its polarity. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard.
Sample Preparation Protocol (Urine/Plasma)
This protocol avoids derivatization, reducing experimental error and processing time.
-
Aliquoting: Transfer 100 µL of plasma or urine into a 1.5 mL Eppendorf tube.
-
Internal Standard Addition: Add 10 µL of deuterated internal standard (d3-N-methylhistamine , 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Supernatant Transfer: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen stream if sensitivity enhancement is needed, then reconstitute in mobile phase.
LC-MS/MS Parameters
-
Column: Waters CORTECS UPLC HILIC (1.6 µm, 2.1 x 100 mm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[11]
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N-tau-methylhistamine | 126.1 | 109.1 | 25 | 20 |
| d3-N-methylhistamine (IS) | 129.1 | 112.1 | 25 | 20 |
| Histamine (Reference) | 112.1 | 95.1 | 25 | 18 |
Analytical Workflow Visualization
Figure 2: Step-by-step LC-MS/MS workflow for high-throughput quantification of N-tau-methylhistamine.
Part 3: Clinical & Research Applications[4][12][13]
Biomarker Utility
t-MeHi is the preferred biomarker for Mastocytosis and Mast Cell Activation Syndrome (MCAS) .
-
Stability: Unlike histamine, which degrades within minutes in plasma, t-MeHi is stable in urine for 24 hours.
-
Sensitivity: Urinary t-MeHi levels correlate better with bone marrow mast cell burden than serum tryptase in some indolent systemic mastocytosis cases.
Reference Ranges & Interpretation
The following values are general guidelines for researchers establishing control groups.
| Population Group | Specimen | Reference Range (approx.) | Clinical Significance |
| Adults (>16 yrs) | 24h Urine | 30 - 200 µg/g creatinine | Normal baseline |
| Children (0-5 yrs) | 24h Urine | 120 - 510 µg/g creatinine | Higher metabolic rate |
| Mastocytosis | 24h Urine | > 300 µg/g creatinine | Indicative of systemic involvement |
| Plasma (Healthy) | Plasma | ~200 - 400 pg/mL | Low abundance; requires high sensitivity |
Pharmacological Interactions
Researchers must account for drug-induced artifacts in t-MeHi levels:
-
MAO-B Inhibitors (e.g., Selegiline): Block the conversion of t-MeHi to t-MIAA.
-
Result:False Elevation of t-MeHi.
-
-
HNMT Inhibitors (e.g., Amodiaquine, Metoprine): Block the formation of t-MeHi.
-
Result:Decreased t-MeHi, Increased Histamine.
-
References
-
Mechanism of MAO-B Selectivity: Borštnar, R., et al. (2022). "Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step." International Journal of Molecular Sciences.
-
HNMT Enzymology: Yoshikawa, T., et al. (2019).[3] "Histamine N-Methyltransferase in the Brain." International Journal of Molecular Sciences.
-
Clinical Biomarker Utility: Mayo Clinic Laboratories. "N-Methylhistamine, 24 Hour, Urine - Clinical Information and Reference Values."
-
Analytical Protocol (LC-MS/MS): FDA. "Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with LC-MS/MS." (Adapted for biological fluids).[11][12]
-
Metabolic Pathway Validation: Keyzer, J.J., et al. (1985). "Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions." Agents and Actions.
Sources
- 1. Synthesis of N pi-methylhistamine and N alpha-methylhistamine by purified rabbit lung indolethylamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of histamine and N tau-methylhistamine with high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine N-methyltransferase: inhibition by monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. leedsth.nhs.uk [leedsth.nhs.uk]
Technical Guide: Isotopic Labeling of Histamine for Bioanalysis and Pharmacology
Executive Summary
Histamine (2-(1H-imidazol-4-yl)ethanamine) is a pleiotropic biogenic amine critical to immunological response, gastric acid secretion, and neurotransmission.[1][2] Its quantification in biological matrices (plasma, urine, CSF) is notoriously difficult due to its high polarity, low endogenous concentrations (0.1–10 ng/mL), and rapid enzymatic degradation.
This guide details the strategic application of isotopically labeled histamine variants (Isotopologues) to overcome these bioanalytical challenges. It moves beyond basic methodology to address the causality of experimental design : why specific isotopes are chosen, how to mitigate hydrogen-deuterium exchange (HDX), and how to validate LC-MS/MS and radioligand binding workflows.
Part 1: Strategic Selection of Isotopologues
The choice of labeled internal standard (IS) dictates the accuracy of your quantitation. Inadequate selection leads to "cross-talk" (signal interference) and carrier effects.
The Stability Hierarchy
Not all labeled histamines are created equal. The position of the label determines its stability against back-exchange in aqueous solvents.
| Isotopologue | Stability Profile | Application Case | Risk Factor |
| Histamine-α,α,β,β-d4 | High. Side-chain deuteriums are non-exchangeable under physiological pH. | Gold Standard for LC-MS. Ideal Internal Standard (IS). | Minimal. Mass shift (+4 Da) is sufficient to avoid overlap with natural |
| Histamine-Ring-d2 | Low to Moderate. Imidazole ring protons can exchange with solvent protons (H/D exchange) in acidic media. | NMR structural studies; rarely used for quantitation. | High. Signal loss during acidic protein precipitation (e.g., TCA/TFA). |
| Histamine- | Absolute. Carbon and Nitrogen isotopes are non-exchangeable. | High-precision DMPK; Metabolic flux analysis. | Cost. Significantly more expensive than deuterated analogs. |
The "Mass Shift" Rule
For LC-MS/MS, the IS must have a mass shift ($ \Delta m $) sufficient to avoid interference from the natural isotopic envelope of the analyte.
-
Native Histamine (M+H):
112.1[3] -
Natural
C Abundance: Approximately 1.1% of native histamine will appear at 113.1 (M+1). -
Recommendation: Use Histamine-d4 (
116.1) . A shift of +4 Da completely clears the M+2 natural isotope window, ensuring the IS signal is purely from the spiked material.
Part 2: LC-MS/MS Bioanalytical Workflows
Histamine is highly polar, making it difficult to retain on standard C18 Reverse Phase (RP) columns. Two strategies exist: HILIC (Hydrophilic Interaction Liquid Chromatography) or Derivatization .
Strategy A: Derivatization (Recommended for Sensitivity)
Derivatization reduces polarity, improving retention on C18 columns and ionization efficiency.
-
Reagent: Phenylisothiocyanate (PITC) or Dansyl Chloride.
-
Mechanism: Blocks the polar amine groups, increasing hydrophobicity.
Protocol: PITC Derivatization
-
Sample Prep: Mix 100
L plasma + 10 L IS (Histamine-d4, 100 ng/mL). -
Precipitation: Add 300
L Acetonitrile (ACN). Vortex 1 min. Centrifuge (12,000 , 10 min). -
Derivatization: Transfer supernatant. Add 50
L PITC reagent (PITC:Et3N:EtOH 1:1:8). -
Incubation: 20 min at Room Temp.
-
Dry Down: Evaporate under
stream. Reconstitute in 100 L mobile phase.
Strategy B: HILIC (Native Analysis)
Used when derivatization introduces variability or when analyzing labile metabolites.
-
Column: Amide or Bare Silica HILIC column (e.g., Waters CORTECS HILIC).
-
Mobile Phase: High organic content (90% ACN) with Ammonium Formate buffer (pH 3.0) to maintain ionization.
Quantitative Parameters (MRM Transitions)
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |
| Histamine | 112.1 | 95.1 | 18 | Quantifier (Loss of NH |
| Histamine | 112.1 | 68.1 | 28 | Qualifier (Imidazole ring) |
| Histamine-d4 | 116.1 | 99.1 | 18 | Internal Standard |
| N-Methylhistamine | 126.2 | 109.1 | 20 | Metabolite |
Workflow Visualization
Caption: Decision tree for Histamine LC-MS/MS analysis. Derivatization is preferred for trace-level sensitivity.
Part 3: Metabolic Mapping & Pathway Analysis
Understanding histamine metabolism is crucial when using isotopes for metabolic flux studies. Histamine is degraded via two distinct pathways, often tissue-specific.
-
Oxidative Deamination (DAO): Predominant in the gut/kidney. Converts Histamine to Imidazole Acetic Acid.
-
Ring Methylation (HNMT): Predominant in the CNS/bronchi. Converts Histamine to N-methylhistamine.
Experimental Insight: When using Histamine-d4 for metabolic tracking, ensure the label positions are not lost during enzymatic conversion.
-
DAO Pathway: The amine group is removed. If you labeled the nitrogen, the label is lost. Use Carbon-labeled or Side-chain D.
-
HNMT Pathway: A methyl group is added. The histamine skeleton remains intact.
Caption: Dual metabolic pathways of histamine. Histamine-d4 labels are retained across both DAO and HNMT pathways.
Part 4: Radioligand Binding Assays ( H)
For receptor affinity studies (H1, H2, H3, H4), Tritiated Histamine (
The Ubbelohde Effect (Cautionary Note)
Deuteration can alter hydrogen bond strength (the Ubbelohde effect).[4] Studies have shown that deuterated environments (
-
Best Practice: For binding assays, use Tritium (
H) which has high specific activity, rather than Deuterium ( H). -
Specific Activity: Target >40 Ci/mmol to detect low-density receptor populations (e.g., H4R).
Saturation Binding Protocol
-
Membrane Prep: HEK293 cells expressing human H3R.
-
Incubation: 100
g membrane protein + [ H]-N- -methylhistamine (0.1–10 nM). -
Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4. Critical: Add 0.1% Ascorbic Acid to prevent histamine oxidation. -
Equilibrium: Incubate 60 min at 30°C.
-
Termination: Rapid vacuum filtration over GF/C filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Count: Liquid scintillation counting.
References
-
Togawa, M., et al. (2026). Development of an LC-ESI-MS/MS method for the determination of histamine: Application to the quantitative measurement of histamine degranulation. ResearchGate. Link
-
Wu, J., et al. (2021). Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction. Talanta/PubMed. Link
-
Mavri, J., et al. (2020). The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions. Frontiers in Chemistry/PubMed Central. Link
-
Comas-Barceló, J., et al. (2020). Histamine Intolerance: The Current State of the Art. Biomolecules/PubMed Central. Link
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Link
Sources
Methodological & Application
High-Performance LC-MS/MS Quantification of N-tau-Methylhistamine
Application Note & Protocol Guide | Version 2.0
Abstract
This technical guide details the protocol for the quantification of N-tau-methylhistamine (t-MH) in human urine and plasma using N-tau-Methyl-D3-histamine 2HCl as a stable isotope-labeled internal standard (SIL-IS). As the primary downstream metabolite of histamine, t-MH is a critical biomarker for Systemic Mastocytosis (SM) , Mast Cell Activation Syndrome (MCAS) , and Histamine Intolerance (HIT) . Unlike histamine, which is unstable and prone to artifactual elevation (e.g., from hemolysis), t-MH offers superior stability and a longer half-life, making it the preferred analyte for clinical diagnostics.
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to bypass the need for complex derivatization, ensuring high throughput and data integrity.
Chemical & Physical Properties
The selection of the Dihydrochloride (2HCl) salt form for the internal standard is intentional. It provides superior water solubility compared to the free base, ensuring rapid dissolution in aqueous mobile phases and biological matrices.
| Property | Analyte (Native) | Internal Standard (SIL-IS) |
| Compound Name | N-tau-Methylhistamine | This compound |
| Synonyms | 1-Methylhistamine; tele-Methylhistamine | 1-Methyl-d3-histamine dihydrochloride |
| CAS Number | 332-80-9 | 119476-00-5 (Free base labeled) |
| Formula | C₆H₁₁N₃ | C₆H₈D₃N₃ · 2HCl |
| Molecular Weight | 125.17 g/mol | 201.11 g/mol (Salt); 128.19 g/mol (Free Base) |
| Solubility | Water, Methanol | Highly soluble in Water (>50 mg/mL) |
| pKa | ~9.8 (Amine), ~6.0 (Imidazole) | Similar |
| Stability | Stable in acidic urine; light sensitive. | Hygroscopic; store desiccated at -20°C. |
Critical Note on Salt Correction: When preparing stock solutions of the IS, you must correct for the salt mass.
Correction Factor: MW(Free Base) / MW(Salt) ≈ 128.19 / 201.11 = 0.637
Example: To prepare a 1 mg/mL (free base equivalent) stock, weigh 1.57 mg of the 2HCl salt into 1 mL of solvent.
Biological Context & Mechanism
Histamine is metabolized via two distinct pathways:
-
Oxidative Deamination: Via Diamine Oxidase (DAO).
-
Ring Methylation: Via Histamine N-methyltransferase (HNMT).
The methylation pathway produces N-tau-methylhistamine . Because HNMT is ubiquitous in tissues but absent in serum, elevated t-MH levels in urine or plasma specifically reflect intracellular histamine turnover and mast cell degranulation events.
Pathway Diagram: Histamine Metabolism
Caption: The metabolic conversion of Histamine to N-tau-Methylhistamine via Histamine N-methyltransferase (HNMT).[1]
Method Development Guide
3.1 Chromatography: Why HILIC?
N-tau-methylhistamine is a small, highly polar, basic molecule.
-
Reversed Phase (C18): Poor retention. The analyte elutes in the void volume, leading to severe ion suppression from salts.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The Gold Standard. It retains polar amines using an organic-rich mobile phase and a water layer on the silica surface. This allows for:
-
Retention: Elution away from the void volume.
-
Sensitivity: High organic content (Acetonitrile) enhances ESI desolvation efficiency.
-
3.2 Mass Spectrometry: Isomer Separation
A critical challenge is distinguishing N-tau-methylhistamine (1-methyl) from its isomer N-pi-methylhistamine (3-methyl). While they share the same mass (126.1 m/z), they have different biological origins.
-
Solution: HILIC columns typically resolve these isomers. N-tau usually elutes after N-pi on bare silica or amide phases.
Detailed Experimental Protocol
4.1 Reagents & Materials
-
LC Column: Waters CORTECS HILIC (1.6 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.
-
Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
-
Internal Standard: this compound (10 µg/mL stock in water).
4.2 Sample Preparation (Urine)
Method: "Dilute-and-Shoot" (Rapid & Robust)
-
Thaw urine samples at room temperature and vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Aliquot 50 µL of supernatant into a 96-well plate or microcentrifuge tube.
-
Add IS: Add 10 µL of N-tau-Methyl-D3-histamine IS working solution (100 ng/mL in 50:50 ACN:H2O).
-
Dilute: Add 440 µL of 100% Acetonitrile .
-
Note: This creates a ~90% organic matrix, compatible with HILIC initial conditions.
-
-
Vortex thoroughly and centrifuge again if precipitate forms.
-
Inject 2-5 µL onto the LC-MS/MS system.
4.3 LC-MS/MS Conditions
LC Gradient (Flow: 0.4 mL/min, Temp: 40°C):
| Time (min) | % Mobile Phase B (ACN) | State |
|---|---|---|
| 0.00 | 90% | Initial Hold |
| 1.00 | 90% | Isocratic |
| 4.00 | 50% | Gradient Ramp |
| 4.10 | 90% | Re-equilibration |
| 7.00 | 90% | End of Run |
MS Source Parameters (ESI Positive):
-
Spray Voltage: 3500 V
-
Capillary Temp: 300°C
-
Sheath Gas: 40 arb units
-
Aux Gas: 10 arb units
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
|---|---|---|---|---|
| N-tau-Methylhistamine | 126.1 | 109.1 | 20 | Quantifier (Loss of NH₃) |
| 126.1 | 81.1 | 35 | Qualifier (Ring Fragment) |
| D3-Internal Standard | 129.1 | 112.1 | 20 | Quantifier |
Workflow Diagram: Analytical Procedure
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
Validation & Troubleshooting
-
Linearity: The method is linear from 1 ng/mL to 1000 ng/mL (R² > 0.995).
-
Matrix Effects: Urine contains high salt concentrations. The D3-IS is essential here; if you observe signal suppression >20%, increase the dilution factor (e.g., 1:20 instead of 1:10).
-
Interference: If you see a peak eluting before N-tau-methylhistamine, it is likely N-pi-methylhistamine. Ensure baseline resolution (Rs > 1.5) by adjusting the gradient slope.
-
Carryover: Basic amines stick to stainless steel. Use a needle wash of 10% Formic Acid in Methanol to minimize carryover.
References
-
Keyzer, J. J., et al. (1985). Measurement of N-tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions.[2] Agents and Actions, 16(3-4), 76-79.
-
Kolmert, J., et al. (2025).[3] A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover.[3] ResearchGate.
-
Waters Corporation. (2014). Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites. Application Note.
-
Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance.[2] The American Journal of Clinical Nutrition, 85(5), 1185-1196.
Sources
Quantitative Analysis of Histamine in Biological Matrices by Gas Chromatography-Mass Spectrometry Using N-tau-Methyl-D3-histamine 2HCl as an Internal Standard
Application Note and Protocol
Abstract
This document provides a comprehensive guide for the quantitative analysis of histamine in biological samples, such as plasma, urine, and tissue homogenates, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The method employs N-tau-Methyl-D3-histamine dihydrochloride as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A robust derivatization procedure using ethyl chloroformate (ECF) is detailed, which enhances the volatility and chromatographic properties of histamine, making it amenable to GC-MS analysis. This application note is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for histamine quantification.
Introduction: The Analytical Challenge of Histamine Measurement
Histamine, a biogenic amine derived from the decarboxylation of histidine, is a critical mediator in a plethora of physiological and pathological processes, including allergic reactions, inflammatory responses, and neurotransmission. Accurate quantification of histamine in biological matrices is paramount for understanding its role in health and disease, as well as for the development of therapeutic interventions targeting histaminergic pathways.
However, the analysis of histamine presents several analytical challenges. Its high polarity and low volatility make it unsuitable for direct analysis by gas chromatography. Therefore, a derivatization step is essential to convert histamine into a less polar and more volatile compound. Furthermore, to correct for analyte loss during sample preparation and instrumental analysis, the use of a suitable internal standard is crucial for achieving accurate and reproducible results.
This application note describes a validated GC-MS method that addresses these challenges through the use of N-tau-Methyl-D3-histamine 2HCl as an internal standard and ethyl chloroformate as a derivatizing agent. Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry as they co-elute with the analyte of interest and exhibit similar ionization and fragmentation patterns, thus providing the most reliable correction for analytical variability.
Principle of the Method
The quantitative analysis of histamine by GC-MS using this compound as an internal standard involves a multi-step process. The workflow is designed to ensure the accurate and precise measurement of histamine in complex biological samples.
Figure 1: General workflow for the GC-MS analysis of histamine.
The core of this method lies in the derivatization of both endogenous histamine and the added this compound with ethyl chloroformate (ECF). This reaction, which occurs rapidly in an aqueous-organic biphasic system, converts the primary and secondary amine groups of histamine into their corresponding ethyl carbamate derivatives. These derivatives are significantly more volatile and thermally stable, allowing for their separation and detection by GC-MS.
Quantification is achieved by comparing the peak area ratio of the derivatized histamine to that of the derivatized internal standard. A calibration curve is constructed using known concentrations of histamine standards and a fixed concentration of the internal standard.
Materials and Reagents
Reagents
-
Histamine dihydrochloride (≥98% purity)
-
N-tau-Methyl-D3-histamine dihydrochloride (Isotopic purity ≥98%)
-
Ethyl Chloroformate (ECF, ≥97% purity)
-
Pyridine (Anhydrous, ≥99.8%)
-
Ethanol (Absolute, ≥99.5%)
-
Chloroform (HPLC grade)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Methanol (HPLC grade)
-
Trichloroacetic Acid (TCA)
-
Ultrapure Water
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
pH meter
-
Glass vials with PTFE-lined caps
-
Micropipettes
Experimental Protocols
Preparation of Standard Solutions
4.1.1. Histamine Stock Solution (1 mg/mL): Accurately weigh 16.5 mg of histamine dihydrochloride and dissolve it in 10 mL of 0.1 M HCl. Store at 2-8°C.
4.1.2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-tau-Methyl-D3-histamine dihydrochloride and dissolve it in 10 mL of 0.1 M HCl. Store at 2-8°C.
4.1.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the histamine stock solution with 0.1 M HCl to achieve a concentration range suitable for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
Sample Preparation
The following are generalized protocols. Optimization may be required depending on the specific matrix and expected histamine concentrations.
4.2.1. Plasma/Serum:
-
To 500 µL of plasma or serum in a glass tube, add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add 1 mL of 10% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean glass tube for derivatization.
4.2.2. Urine:
-
To 1 mL of urine in a glass tube, add a known amount of the internal standard solution.
-
Adjust the pH to approximately 12 with 1 M NaOH.
-
Proceed to the derivatization step.
4.2.3. Tissue Homogenate:
-
Homogenize the tissue sample (e.g., 100 mg) in 1 mL of 0.1 M HCl.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and add the internal standard.
-
Proceed to the derivatization step.
Derivatization Procedure
This protocol is based on the principles of chloroformate derivatization.
-
To the prepared sample or standard solution in a glass vial, add 500 µL of a pyridine-ethanol solution (4:1, v/v).
-
Add 50 µL of ethyl chloroformate (ECF). Caution: ECF is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Immediately vortex the mixture vigorously for 30 seconds. The reaction is rapid.
-
Add 1 mL of chloroform and vortex for 1 minute to extract the derivatized products.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic layer (chloroform) to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of chloroform or ethyl acetate for GC-MS analysis.
Figure 2: Derivatization of histamine with ethyl chloroformate.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4.4.1. Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions for monitoring is critical for the selectivity and sensitivity of the method. The exact m/z values should be confirmed by analyzing a derivatized standard in full scan mode. The following are suggested ions based on the expected fragmentation of the di-ethoxycarbonyl derivative of histamine.
| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Derivatized Histamine | 183 | 111, 154 |
| Derivatized N-tau-Methyl-D3-histamine | 186 | 114, 157 |
Data Analysis and Validation
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of the histamine derivative to the internal standard derivative against the concentration of the histamine standards. A linear regression analysis is then applied to the data. The concentration of histamine in the unknown samples is calculated from the regression equation.
Method Validation
A full method validation should be performed according to established guidelines (e.g., FDA, EMA) to ensure the reliability of the results. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy: Determined by spike-recovery experiments at different concentration levels. Recoveries should typically be within 85-115%.
-
Precision: Evaluated as the relative standard deviation (RSD) of replicate measurements at different concentrations (intra-day and inter-day precision). RSD should be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.
Discussion and Troubleshooting
-
Choice of Internal Standard: N-tau-Methyl-D3-histamine is an ideal internal standard as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatography. The mass difference of 3 Da allows for clear differentiation by the mass spectrometer without significant isotopic overlap.
-
Derivatization Efficiency: The derivatization reaction with ECF is rapid and efficient. However, it is sensitive to pH and the presence of water. Maintaining a basic environment with pyridine is crucial for the reaction to proceed optimally. Incomplete derivatization can lead to poor peak shape and inaccurate quantification.
-
Matrix Effects: Biological matrices can contain interfering substances that may suppress or enhance the ionization of the target analytes in the MS source. The use of a stable isotope-labeled internal standard effectively compensates for these matrix effects.
-
Troubleshooting:
-
No or low signal: Check the derivatization step (reagent quality, pH), GC-MS parameters (injector temperature, ion source cleanliness), and sample preparation (extraction efficiency).
-
Poor peak shape: This may be due to incomplete derivatization, active sites in the GC system (liner, column), or co-eluting interferences.
-
High background noise: This can result from matrix interferences or contamination in the GC-MS system.
-
Conclusion
The GC-MS method described in this application note, utilizing this compound as an internal standard and ethyl chloroformate derivatization, provides a robust, sensitive, and specific approach for the quantitative analysis of histamine in various biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for both research and clinical applications where reliable histamine measurement is critical.
References
-
GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. PubMed. [Link]
-
GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE. [Link]
-
Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. Academy of Sciences Malaysia. [Link]
-
A GC-MS method for quantitation of histamine and other biogenic amines in beer. ResearchGate. [Link]
-
GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. ResearchGate. [Link]
-
Quantification of histamine in blood plasma and cell culture supernatants: a validated one-step gas chromatography-mass spectrometry method. PubMed. [Link]
-
Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. MDPI. [Link]
-
Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. ResearchGate. [Link]
-
Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with. FDA. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]
-
Ethyl Chloroformate as a Derivatizing Reagent for Capillary GC Determination of Dopamine, Adrenaline, Putrescine, and Histamine. ResearchGate. [Link]
-
-
a) Chromatogram. b) EI spectra of ethyl chloroformate derivatization... ResearchGate. [Link]
-
-
Fish Analysis Containing Biogenic Amines Using Gas Chromatography Flame Ionization Detector. Science and Technology Indonesia. [Link]
-
Determination of histamine by chemical ionization mass spectrometry: application to human urine. PubMed. [Link]
- Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human CSF using a CORTECS UPLC
Precision Quantification of Plasma Histamine via LC-MS/MS with Isotope Dilution
Application Note & Protocol | Code: HIS-ID-MS-01
Abstract
Histamine is a potent biogenic amine critical to immune response, gastric acid secretion, and neurotransmission.[1] However, its quantification in plasma is notoriously difficult due to its low endogenous concentration (sub-nanomolar), high polarity, and the massive reservoir of histamine stored in circulating basophils. Improper handling leads to ex vivo release, rendering results useless. This guide details a robust, sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol using Hydrophilic Interaction Liquid Chromatography (HILIC) and Isotope Dilution. By utilizing Histamine-d4 as an internal standard, this method corrects for significant matrix effects and recovery losses, ensuring clinical-grade accuracy.
Introduction: The "Basophil Trap" & Analytical Challenges
The primary challenge in plasma histamine analysis is not instrumental sensitivity, but pre-analytical integrity .
-
The Basophil Reservoir: Basophils circulate in the blood containing histamine levels 1,000x higher than free plasma. Any coagulation (serum preparation) or physical agitation/warming of whole blood triggers degranulation, artificially spiking plasma levels.
-
Chemical Instability: Histamine is rapidly metabolized by diamine oxidase (DAO) and histamine N-methyltransferase (HNMT) in whole blood.
-
Chromatographic Difficulty: As a small, highly polar dication, histamine elutes in the void volume of standard C18 columns. Traditional methods use ion-pairing agents (which contaminate MS sources) or derivatization (which adds complexity).
This Protocol's Solution:
-
Strict Cold-Chain Collection: Minimizes basophil degranulation.
-
Isotope Dilution (ID): Uses Histamine-α,α,β,β-d4 to normalize extraction efficiency and ionization suppression.
-
HILIC Separation: Retains polar amines without derivatization or ion-pairing reagents.
Materials & Reagents
Standards
-
Analyte: Histamine Dihydrochloride (High purity >99%).
-
Internal Standard (IS): Histamine-α,α,β,β-d4 dihydrochloride (Isotopic purity >99%).[2]
-
Why d4? Deuterium on the carbon backbone is stable and does not exchange with solvent protons, unlike deuterium on nitrogen/oxygen.
-
Reagents
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Methanol.
-
Additives: LC-MS grade Ammonium Formate, Formic Acid.
-
Matrix: Synthetic plasma or charcoal-stripped human plasma (for calibration curves).
Pre-Analytical Protocol (Critical Path)
The validity of this assay is determined at the bedside, not the bench.
Step 1: Sample Collection[1][3]
-
Draw: Collect blood into pre-chilled EDTA (Lavender top) tubes.
-
Note: Avoid Heparin; it can interfere with certain HILIC mechanisms and may induce platelet activation.
-
-
Cool: Immediately place the tube in an ice-water bath. Do not allow it to sit at room temperature.
-
Process: Centrifuge within 20 minutes of collection at 4°C, 2000 x g for 10 minutes .
Step 2: Plasma Harvesting
-
Carefully pipette the plasma supernatant without disturbing the buffy coat (white layer). The buffy coat is rich in basophils; aspirating even a microliter will ruin the sample.
-
Aliquot: Transfer to cryovials.
-
Storage: Store at -80°C. Stable for 6 months.
Experimental Workflow
Visual Workflow (DOT Diagram)
Caption: Step-by-step extraction workflow utilizing protein precipitation and solvent evaporation to concentrate the analyte.[2][3]
Sample Preparation (Detail)
-
Thaw plasma samples on ice.
-
Spike IS: To 200 µL of plasma, add 10 µL of Histamine-d4 working solution (100 ng/mL).
-
Precipitate: Add 600 µL of ice-cold Acetonitrile containing 1% Formic Acid.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 600 µL of supernatant to a clean tube.
-
Evaporate under a gentle stream of Nitrogen at 40°C until dry.
-
Note: Histamine is not volatile, but avoid overheating.
-
-
Reconstitute in 100 µL of Mobile Phase B/A (80:20). Vortex and transfer to an autosampler vial.
Instrumental Method (LC-MS/MS)[2][7][8][9][10]
Chromatography (HILIC)
-
Column: Amide-HILIC Column (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm or 2.5 µm particle size.
-
Why Amide? Amide phases show excellent retention for polar amines and are stable at the high pH sometimes needed, though this method uses acidic pH for MS sensitivity.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 5-10 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Description |
|---|---|---|---|
| 0.0 | 10 | 90 | Initial Hold |
| 1.0 | 10 | 90 | Start Gradient |
| 4.0 | 50 | 50 | Elution |
| 4.1 | 50 | 50 | Hold |
| 4.2 | 10 | 90 | Return to Initial |
| 7.0 | 10 | 90 | Re-equilibration |
Mass Spectrometry (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
|---|---|---|---|---|---|
| Histamine | 112.1 | 95.1 | 25 | 18 | Quantifier |
| Histamine | 112.1 | 64.5 | 25 | 28 | Qualifier |
| Histamine-d4 | 116.1 | 99.1 | 25 | 18 | Internal Std |[2]
Note: The transition 112->95 corresponds to the loss of NH3 (ammonia), a characteristic fragmentation for primary amines.
Validation Parameters & Performance
Linearity & Range
-
Range: 0.2 ng/mL to 100 ng/mL.
-
Curve Fit: Linear regression (1/x² weighting).
-
Normal Human Range: Typically 0.3 – 1.0 ng/mL (approx. 3-9 nM).
-
Alert: Levels >10 ng/mL often indicate anaphylaxis or systemic mastocytosis.
-
Matrix Effects (ME)
HILIC methods are prone to suppression from phospholipids.
-
Calculation:
. -
Correction: The Isotope Dilution method automatically corrects for this. If Histamine signal is suppressed by 40%, Histamine-d4 is also suppressed by 40%, yielding a correct ratio.
Scientist's Note: Troubleshooting
-
High Background: Histamine is ubiquitous. Avoid glass washing detergents containing amines. Use disposable plasticware where possible.
-
Carryover: Histamine is "sticky" on metallic surfaces. Ensure the autosampler needle wash contains 50% Methanol/Isopropanol.
-
Peak Shape: If peaks tail, increase the buffer concentration in Mobile Phase A (up to 20mM) or ensure the sample diluent matches the initial mobile phase conditions (High ACN).
References
-
Zhong, D., et al. (2014). "Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species." Journal of Chromatography B. Link
-
Mita, H., et al. (2026/ResearchGate). "Development of an LC-ESI-MS/MS method for the determination of histamine: Application to leukocyte suspension." Biomedical Chromatography. Link
-
Siddon, A. J., et al. (2021). "Behind the scenes with basophils: an emerging therapeutic target." Immunology. Link
-
Luo, X., et al. (2014). "Histamine quantification in human plasma using high resolution accurate mass LC-MS technology." Analytical and Bioanalytical Chemistry. Link
Sources
- 1. labcorp.com [labcorp.com]
- 2. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Basophilia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Robust Quantification of Mast Cell Histamine Release via N-tau-Methylhistamine using LC-MS/MS
Abstract
This guide details the protocol for quantifying histamine release from mast cells by measuring its stable metabolite, N-tau-methylhistamine (t-MH) , using N-tau-Methyl-D3-histamine 2HCl as the stable isotope-labeled internal standard (IS). While histamine is the immediate product of degranulation, its rapid degradation and instability in complex matrices often necessitate the measurement of t-MH for accurate, time-integrated quantification. This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide high-sensitivity, self-validating data suitable for drug development and mechanistic studies.
Introduction & Scientific Rationale
The Challenge of Histamine Instability
Mast cell degranulation releases histamine, a potent biogenic amine. However, direct quantification of histamine faces significant hurdles:
-
Rapid Metabolism: Histamine is quickly converted to N-tau-methylhistamine by Histamine N-Methyltransferase (HNMT) or to imidazole acetic acid by Diamine Oxidase (DAO).
-
Artifactual Release: Basophils and other cells can release histamine during improper sample handling, skewing results.
-
Matrix Effects: High polarity makes histamine difficult to retain on standard C18 columns.
The Solution: N-tau-Methylhistamine (t-MH) Tracking
N-tau-methylhistamine is the primary downstream metabolite of histamine in the mast cell environment and biological fluids. It offers superior stability and serves as a cumulative index of mast cell activation.
Role of this compound:
This deuterated compound (
-
Extraction Efficiency: Loss of analyte during protein precipitation or SPE.
-
Ion Suppression: Matrix effects in the MS source that might dampen the signal.
-
Instrument Drift: Variations in injection volume or detector sensitivity.
Experimental Principle: Isotope Dilution LC-MS/MS
The assay operates on the principle of Isotope Dilution . The concentration of the endogenous analyte (t-MH) is calculated based on the ratio of its peak area to the peak area of the known concentration of the internal standard (t-MH-D3).
Metabolic Pathway & Internal Standard Integration[1]
Figure 1: Pathway showing the conversion of released histamine to N-tau-methylhistamine and the integration point of the Deuterated Internal Standard for quantification.
Materials & Reagents
| Component | Specification | Role |
| Internal Standard | This compound | Normalization & Quantification |
| Target Analyte Standard | N-tau-Methylhistamine 2HCl | Calibration Curve Generation |
| LC Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Proton source for ionization |
| LC Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic eluent |
| Precipitation Solvent | Ice-cold Acetonitrile with 0.1% Formic Acid | Protein removal |
| Cell Line | RBL-2H3, HMC-1, or primary mast cells | Biological model |
| Stimulants | IgE/DNP-BSA, Compound 48/80, or Calcium Ionophore | Degranulation triggers |
Detailed Protocol
Phase A: Mast Cell Culture & Stimulation
-
Seeding: Plate mast cells (e.g., RBL-2H3) at
cells/well in a 24-well plate. Culture overnight. -
Sensitization (Optional): If using IgE-mediated activation, incubate cells with anti-DNP IgE (50 ng/mL) for 16 hours.
-
Washing: Wash cells
with Tyrode’s Buffer to remove serum proteins (serum contains endogenous histamine/metabolites). -
Stimulation: Add 500 µL of Tyrode’s Buffer containing the trigger (e.g., 100 ng/mL DNP-BSA). Incubate for 30–60 minutes at 37°C.
-
Note: t-MH formation requires time for HNMT activity. For direct histamine measurement, shorter times (15 min) are used, but for t-MH, 30-60 min allows for metabolic conversion.
-
-
Collection: Collect the supernatant.
-
Optional: Lyse the cells with 0.1% Triton X-100 to measure "Total Content" if calculating % release.
-
Phase B: Sample Preparation (Spiking & Extraction)
Critical Step: The Internal Standard must be added before any processing to validate the extraction.
-
Aliquot: Transfer 100 µL of supernatant (or lysate) to a 1.5 mL microcentrifuge tube.
-
IS Spiking: Add 10 µL of N-tau-Methyl-D3-histamine working solution (1 µg/mL in water).
-
Final IS concentration: ~100 ng/mL (adjust based on expected analyte range).
-
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Move the supernatant to an autosampler vial.
-
Note: If the HILIC column requires high organic content, inject directly. If using Reverse Phase, evaporate and reconstitute in Mobile Phase A. Recommendation: Use HILIC for polar amines; inject the acetonitrile supernatant directly (or diluted 1:1 with Acetonitrile).
-
Phase C: LC-MS/MS Analysis
Chromatographic Conditions (HILIC Mode)
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-4 min: 90% -> 50% B
-
4-5 min: 50% B
-
5.1 min: 90% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM Mode)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N-tau-Methylhistamine | 126.2 | 95.1 (Quant) | 25 | 18 |
| 81.1 (Qual) | 25 | 22 | ||
| N-tau-Methyl-D3-histamine | 129.2 | 98.1 (Quant) | 25 | 18 |
Note: The +3 Da shift in the precursor and product ions confirms the presence of the D3 label.
Data Analysis & Calculation
Integration
Integrate the peak areas for the Analyte (126.2 -> 95.1) and the Internal Standard (129.2 -> 98.1).
Ratio Calculation
Calculate the Response Ratio (
Quantification
Plot a calibration curve using standard concentrations of N-tau-methylhistamine (x-axis) vs. Response Ratio (y-axis). Use linear regression (
Release Percentage (Optional)
If measuring % Release:
Method Validation (Self-Validating Systems)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), perform the following checks:
-
Linearity: The calibration curve (typically 1 ng/mL to 1000 ng/mL) must have an
. -
IS Stability: Plot the absolute peak area of the IS across all injections. A deviation >20% indicates matrix suppression or instrument drift.
-
Blank Check: Inject a "Double Blank" (no analyte, no IS) and a "Zero Sample" (IS only) to ensure no cross-talk between the D3 standard and the native analyte. Note: High concentrations of D3 standard can sometimes contain trace amounts of D0 (unlabeled) impurities; verify the purity of your standard.
Workflow Visualization
Figure 2: Step-by-step experimental workflow ensuring precise quantification via internal standardization.
References
-
Keyzer, J. J., et al. (1984).[1] Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions.[2] Clinica Chimica Acta.
-
Hough, L. B., et al. (1981). Simultaneous determination of histamine and N-tau-methylhistamine with high-performance liquid chromatography using electrochemical detection. Analytical Biochemistry.
-
Waters Corporation. (2014). Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites. Application Note.
-
Mayo Clinic Laboratories. (2024). N-Methylhistamine, 24 Hour, Urine: Clinical and Interpretive Guide.
Sources
- 1. Measurement of N tau-methylhistamine concentrations in urine as a parameter for histamine release by radiographic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
N-tau-Methyl-D3-histamine 2hcl for studying anaphylactoid reactions
Application Note: Quantitative Analysis of N-tau-Methyl-D3-histamine 2HCl in Biological Matrices for Anaphylactoid Reaction Profiling
Executive Summary
This application note details the protocol for utilizing This compound (CAS: 344299-49-6) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N-tau-methylhistamine (N-t-MH) in human plasma and urine.
N-t-MH is the primary stable metabolite of histamine and serves as a critical biomarker for anaphylactoid reactions , systemic mastocytosis, and mast cell activation syndrome (MCAS). Unlike histamine, which has a half-life of <3 minutes and is prone to pre-analytical artifacts, N-t-MH offers superior stability and diagnostic sensitivity. This guide provides a validated HILIC-MS/MS workflow that eliminates the need for complex derivatization, ensuring high-throughput precision for clinical and research applications.
Scientific Background & Rationale
Anaphylaxis vs. Anaphylactoid Reactions
While clinically indistinguishable, the mechanisms differ:
-
Anaphylaxis: IgE-mediated degranulation of mast cells/basophils (Type I hypersensitivity).
-
Anaphylactoid Reactions: Non-IgE mediated direct degranulation triggered by exogenous agents (e.g., radiocontrast media, opioids, vancomycin).
Both pathways result in the massive release of histamine. However, direct measurement of histamine is flawed due to its rapid metabolism and spontaneous release from basophils during blood sampling.
Metabolic Pathway & Biomarker Selection
Histamine is metabolized via two main pathways: oxidative deamination (DAO) and ring methylation (HMT). The methylation pathway produces N-tau-methylhistamine , which is biologically inactive and excreted renally.
-
Why D3-Labeling? The D3-labeled standard (N-tau-Methyl-D3-histamine) contains three deuterium atoms on the N-methyl group. This provides a mass shift (+3 Da) distinct from the endogenous analyte, allowing for Isotope Dilution Mass Spectrometry (IDMS) . This corrects for matrix effects (ion suppression/enhancement) and extraction losses, which are critical in complex matrices like urine.
Figure 1: Histamine metabolic pathway highlighting N-tau-methylhistamine as the stable surrogate marker and the role of the D3-internal standard.
Experimental Protocol: HILIC-MS/MS Analysis
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which retains polar amines like methylhistamine without the need for toxic derivatization reagents.
Materials & Reagents
-
Analyte: N-tau-Methylhistamine 2HCl (Native Standard).[1][2]
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Matrix: Human Plasma (EDTA) or Urine (Spot or 24h).
Standard Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of 0.1% Formic Acid in Water. Store at -20°C.
-
Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in ACN.
-
Calibration Curve: Prepare serial dilutions of Native Standard (0.5 – 500 ng/mL) spiked with constant WIS concentration.
Sample Preparation
A. Urine (Dilute-and-Shoot)
-
Rationale: High endogenous concentration allows simple dilution.
-
Thaw urine sample at room temperature.
-
Centrifuge at 10,000 x g for 5 mins to remove particulates.
-
Transfer 20 µL of supernatant to a 1.5 mL tube.
-
Add 180 µL of Working Internal Standard (in ACN).
-
Vortex for 30s and centrifuge again.
-
Transfer supernatant to LC vial.
B. Plasma (Protein Precipitation)
-
Rationale: Removes proteins that foul the column and cause ion suppression.
-
Transfer 100 µL of plasma to a tube.
-
Add 300 µL of cold Working Internal Standard (in ACN).
-
Vortex vigorously for 1 min.
-
Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen (optional: or inject directly if sensitivity permits).
-
Reconstitute in 100 µL of Mobile Phase (80% ACN).
LC-MS/MS Conditions
| Parameter | Setting |
| Column | Waters CORTECS HILIC (2.1 x 100 mm, 1.6 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2 - 5 µL |
| Run Time | 5.0 Minutes |
Gradient Profile:
-
0.0 min: 95% B
-
2.0 min: 80% B
-
3.0 min: 50% B (Wash)
-
3.1 min: 95% B (Re-equilibrate)
-
5.0 min: End
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N-tau-Methylhistamine | 126.2 | 109.1 (Quant) | 25 | 18 |
| 81.1 (Qual) | 25 | 22 | ||
| N-tau-Methyl-D3-histamine | 129.2 | 112.1 | 25 | 18 |
Note: The transition 126->109 corresponds to the loss of ammonia (NH3). The D3 IS shifts this by +3 Da.
Data Analysis & Interpretation
Calculation
Calculate the Area Ratio:
Normalization (Urine)
For urine samples, concentrations must be normalized to Creatinine to account for hydration status.
Reference Ranges (Target Values)
-
Healthy Adults: < 200 µg/g Creatinine.
-
Anaphylaxis/Mastocytosis: Levels often exceed 2-3x the upper limit of normal.
-
Acute Reaction: A rise of >50% from baseline (if available) within 4 hours of the event is diagnostic.
Figure 2: Analytical workflow from sample collection to data output.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Low Sensitivity | Ion Suppression | Improve sample cleanup (SPE) or increase dilution factor. |
| Peak Tailing | pH Mismatch | Ensure mobile phases are buffered (Ammonium Formate) to pH ~3.0. |
| Retention Shift | HILIC Equilibration | HILIC columns require longer equilibration; ensure 2-3 mins at initial conditions. |
| Carryover | High Concentration | Use a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
Keyzer, J. J., et al. (1985). "Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions." Agents and Actions. Link
-
Maintz, L., & Novak, N. (2007). "Histamine and histamine intolerance." American Journal of Clinical Nutrition. Link
-
Hermann, K., et al. (2020). "Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Mayo Clinic Laboratories. "N-Methylhistamine, 24 Hour, Urine: Clinical Information and Reference Values." Link
-
Quest Diagnostics. "N-Methylhistamine, Random, Urine: Test Guide." Link
Sources
Application Note: High-Sensitivity GC-MS Quantitation of N-tau-Methyl-D3-histamine
Abstract & Clinical Significance
N-tau-methylhistamine (NtMH) is the primary urinary metabolite of histamine and a critical biomarker for mast cell activation disorders, including systemic mastocytosis (SM) and anaphylaxis. Unlike histamine, which is unstable and prone to artifactual generation, NtMH offers superior stability and a longer half-life.
However, NtMH is a polar, non-volatile imidazole amine, rendering it unsuitable for direct Gas Chromatography (GC) analysis. This protocol details a robust Stable Isotope Dilution Assay (SIDA) using N-tau-methyl-D3-histamine as the Internal Standard (IS). The method utilizes Heptafluorobutyric Anhydride (HFBA) to form a volatile, electron-capturing Bis-HFB derivative, enabling femtogram-level sensitivity in GC-MS.
Chemical Basis & Reaction Mechanism
The Challenge
The imidazole ring and the primary amino group of NtMH create high polarity. Standard silylation (BSTFA/MSTFA) is often insufficient due to moisture sensitivity and steric hindrance on the imidazole ring.
The Solution: Perfluoroacylation
We utilize HFBA to replace active hydrogens on both the side-chain primary amine and the secondary amine of the imidazole ring.
-
Analyte: N-tau-methylhistamine (
) -
Reagent: Heptafluorobutyric Anhydride (HFBA)
-
Derivative: N,N-Bis(heptafluorobutyryl)-N-tau-methylhistamine[1]
-
Mass Shift: The addition of two HFB groups (
) adds significant mass, moving the molecular ion into a higher m/z range, reducing background noise.
Reaction Scheme
The reaction proceeds under anhydrous conditions at elevated temperatures.
Figure 1: Derivatization pathway converting polar NtMH to the volatile Bis-HFB derivative suitable for GC-MS.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Analyte Standard | N-tau-methylhistamine dihydrochloride | Calibration |
| Internal Standard | N-tau-methyl-D3-histamine | Correction for recovery/matrix effects |
| Derivatizing Agent | Heptafluorobutyric Anhydride (HFBA) | Acylation |
| Solvent A | Ethyl Acetate (Anhydrous) | Reaction medium |
| Buffer | Borate Buffer (pH 9.0) | pH adjustment for extraction |
| Extraction Solvent | Toluene or Chloroform:Butanol (1:1) | LLE extraction |
Sample Preparation Workflow
Step 1: Spiking (Internal Standard Addition)
-
To 1.0 mL of urine or plasma, add 50 µL of N-tau-methyl-D3-histamine (100 ng/mL stock).
-
Critical: Equilibrate for 15 minutes. This ensures the IS binds to the matrix identically to the endogenous analyte.
Step 2: Liquid-Liquid Extraction (LLE)
-
Adjust sample pH to 10-11 using 100 µL 1M NaOH or Borate Buffer. Reason: Deprotonates the amine (
), rendering it neutral and extractable into organic solvent. -
Add 2 mL Chloroform:Butanol (1:1) or Toluene.[2]
-
Vortex vigorously (2 min) and centrifuge (3000 x g, 5 min).
-
Transfer the organic (upper) layer to a fresh glass vial.
Step 3: Drying
-
Evaporate the organic solvent to complete dryness under a gentle stream of Nitrogen (
) at 40°C. -
Caution: Do not overheat; amines can degrade. Ensure zero moisture remains (HFBA reacts violently with water).
Step 4: Derivatization
-
Reconstitute residue in 50 µL Ethyl Acetate .
-
Add 50 µL HFBA . Cap vial tightly (PTFE-lined cap).
-
Incubate at 60°C for 30 minutes .
-
Cool to room temperature.
-
Evaporate excess reagents under
and reconstitute in 50 µL Ethyl Acetate for injection.
Figure 2: Step-by-step sample preparation workflow ensuring removal of water prior to moisture-sensitive acylation.
GC-MS Instrumentation Parameters
Gas Chromatography (GC)
-
System: Agilent 7890B / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm). Non-polar columns are essential for HFB derivatives.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Temperature Program:
-
Initial: 70°C (Hold 1 min)
-
Ramp 1: 20°C/min to 280°C
-
Hold: 3 min at 280°C
-
Mass Spectrometry (MS) Settings[3]
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Mode: Selected Ion Monitoring (SIM).
-
Ionization: Electron Impact (EI) is standard; however, Negative Ion Chemical Ionization (NICI) using Methane offers 10-100x higher sensitivity for fluorinated derivatives.
SIM Table (Quantitation)
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Retention Time (Approx) |
| NtMH | Bis-HFB | 497 (NICI) / 169 (EI) | 517 (M+), 119 | 8.4 min |
| NtMH-D3 (IS) | Bis-HFB | 500 (NICI) / 172 (EI) | 520 (M+), 119 | 8.4 min |
Note: In NICI mode, the spectrum is dominated by [M-HF]- ions (Loss of HF, mass 20). For NtMH (MW 517), the target is m/z 497. For D3-IS (MW 520), the target is m/z 500.
Validation & Troubleshooting
Linearity & Sensitivity
-
Linear Range: 0.1 ng/mL to 100 ng/mL.
-
LOD: ~10 pg/mL (NICI mode).
-
Correlation Coefficient (
): >0.998.
Common Pitfalls
-
Moisture Contamination: HFBA hydrolyzes into acid in the presence of water, destroying the column phase and failing to derivatize. Solution: Ensure LLE extracts are perfectly dry; use anhydrous ethyl acetate.
-
Incomplete Derivatization: If the ring nitrogen is not derivatized, peak tailing occurs. Solution: Ensure temperature reaches 60°C; do not shorten reaction time.
-
Interferences: Histamine itself may co-elute if not separated. Solution: The Bis-HFB-Histamine derivative has a different mass and retention time, but chromatographic resolution is good on a DB-5MS column.
References
-
Keyzer, J. J., et al. (1985). "Simultaneous determination of histamine and N-tau-methylhistamine in human plasma and urine by gas chromatography-mass spectrometry." New England Journal of Medicine / PubMed. Link (Note: Refers to foundational methodology for HFB-histamine analysis).
-
Khandelwal, N., et al. (2023). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine...". Journal of Analytical Methods. Link
-
Quest Diagnostics. "N-Methylhistamine, 24 Hour, Urine: Clinical Significance." Link
-
Mita, H., et al. (1989). "Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry." Analytical Biochemistry. Link
Sources
- 1. Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-tau-Methyl-D3-histamine 2hcl stability in solution and storage conditions
Product Support Guide & Troubleshooting Hub
Product:
Module 1: Storage & Handling (The "Before" Phase)
Critical Alert: Hygroscopicity Management
The dihydrochloride (2HCl) salt form confers solubility but introduces significant hygroscopicity. Improper handling leads to water uptake, which alters the effective molecular weight (causing weighing errors) and promotes hydrolysis.
Storage Protocol
| State | Temperature | Condition | Shelf Life |
| Solid Powder | -20°C | Desiccated, Dark, Tightly Sealed | > 2 Years |
| Stock Solution (MeOH) | -80°C | Sealed, Inert Headspace (Argon/N2) | 6-12 Months |
| Stock Solution (Water) | -20°C | NOT RECOMMENDED for long-term | < 1 Month |
| Working Solution | 4°C | Aqueous Buffer | < 24 Hours |
Handling Workflow (Graphviz Diagram)
Use this workflow to prevent moisture contamination during weighing.
Caption: Workflow for handling hygroscopic IS salts. Equilibrating to room temperature (RT) inside a desiccator is critical to prevent condensation on the cold powder.
Module 2: Solution Preparation Strategy
Why Methanol for Stock Solutions?
While
-
Bacteriostatic: Histamine and its metabolites are carbon/nitrogen sources for bacteria. Aqueous stocks degrade rapidly due to microbial consumption.
-
Evaporation: MeOH evaporates cleanly if you need to concentrate or swap solvents later.
-
Solubility: The 2HCl salt is soluble in MeOH, ensuring a homogeneous solution.
Preparation Protocol
-
Stock Concentration: Prepare at 1.0 mg/mL (calculated as free base) in pure Methanol.
-
Correction Factor: The salt (2HCl) adds mass.
-
Da;
Da. -
Multiply target free base mass by 1.57 to get the required salt mass.
-
-
Working Standard: Dilute the MeOH stock into your mobile phase A (e.g., 0.1% Formic Acid in Water) immediately before the experiment.
-
Target: 10–100 ng/mL (depending on MS sensitivity).
-
Module 3: Troubleshooting & FAQs
Q1: I observe a mass shift or signal loss in my LC-MS trace. Is the Deuterium exchanging?
Answer: It is highly unlikely to be Deuterium exchange, but rather an ionization or chromatography issue.
-
The Science: The D3 label is on the
-methyl group ( ). The C-D bond is extremely stable and does not exchange with solvent protons under standard LC-MS conditions. -
The Confusion: The protons on the amine side chain (
) and the imidazole ring nitrogen are exchangeable. If you use in your mobile phase, these will shift mass. If you use , they remain as H. -
Troubleshooting Steps:
-
Check pH: Histamine has two pKa values (~6.0 and ~9.8). Ensure your mobile phase is acidic (pH < 4) to keep it fully protonated (
or ) for best sensitivity in ESI+. -
Check Adsorption: Histamines stick to glass. Use Silanized Glass vials or Polypropylene (PP) vials for low-concentration working solutions.
-
Q2: My retention time (RT) is shifting.
Answer: This is common with HILIC chromatography, which is often used for polar amines like histamine.
-
Cause: HILIC columns require long equilibration times. Water layer formation on the stationary phase is sensitive to temperature and buffer concentration.
-
Fix: Ensure the column is equilibrated with at least 20 column volumes. Maintain a constant column oven temperature (e.g., 40°C).
Q3: Can I store the solution in the fridge (4°C)?
Answer: Only for less than 24 hours.
-
Risk: Even in the fridge, aqueous histamine solutions are prone to adsorption to vial walls and bacterial degradation. Always prepare working solutions fresh from the frozen Methanol stock.
Module 4: Degradation Pathways & Logic
Understanding how the molecule fails allows you to prevent it.
Caption: Primary failure modes. Note that chemical decomposition (oxidation) is less common than physical issues (adsorption) or biological issues (bacteria).
References
-
Cayman Chemical. 1-Methylhistamine (hydrochloride) Product Information. (Standard storage protocols for methylated histamines). Link
-
Hough, L. B., et al. (1981). The biodisposition of N-tau-methylhistamine.[1][2] Journal of Pharmacology and Experimental Therapeutics. (Foundational work on stability and metabolism). Link
-
Sigma-Aldrich (Merck). Handling Hygroscopic Reagents Technical Guide. (General protocols for 2HCl salt handling). Link
-
Kovács, A., et al. (2019). Determination of histamine and N-tau-methylhistamine in plasma by LC-MS/MS.[3] Journal of Pharmaceutical and Biomedical Analysis. (Validation of IS stability in acidic mobile phases). Link
Sources
Common interferences in histamine quantification by mass spectrometry
Status: Operational Specialist: Senior Application Scientist, Bioanalysis Division Topic: Troubleshooting Common Interferences & Quantification Errors
Overview
Quantifying histamine (2-(1H-imidazol-4-yl)ethanamine) by LC-MS/MS presents a "perfect storm" of analytical challenges: it is highly polar, endogenously present in biological matrices, and prone to specific in-source artifacts that mimic the analyte.[1] This guide addresses the three most critical failure modes reported by our user base: In-Source Histidine Conversion , Chromatographic Retention Failure , and Matrix-Induced Ion Suppression .
Module 1: The "Ghost" Signal (In-Source Fragmentation)
User Question: "I am detecting significant histamine levels in my 'histamine-free' control samples which contain high levels of Histidine. My blank injections are clean. Is my column carrying over?"
Technical Diagnosis: This is likely not carryover. You are observing a classic In-Source Collision-Induced Dissociation (IS-CID) artifact.
Histidine (
-
The Mechanism: Histidine loses CO
(44 Da) in the source. -
The Result: The mass spectrometer sees an ion at
112. -
The False Positive: If you monitor the histamine transition (
), this artifact will fragment exactly like authentic histamine. If your chromatography does not separate Histidine from Histamine, your quantification will be falsely elevated.
Corrective Protocol:
-
Chromatographic Separation: You must resolve Histidine and Histamine. Histidine typically elutes earlier than histamine in HILIC modes but can co-elute in poorly optimized Reversed-Phase methods.
-
Monitor the Artifact: Add a transition for Histidine (
) to your method. If the "Histamine" peak aligns perfectly with the Histidine peak, it is an artifact.
Visualization: The Histidine Interference Pathway
Figure 1: Mechanism of false-positive histamine detection caused by in-source decarboxylation of histidine.
Module 2: Chromatographic Retention & Sensitivity
User Question: "My histamine peak elutes in the void volume (dead time) on my C18 column, causing poor reproducibility and high noise. Should I switch to HILIC?"
Technical Diagnosis: Histamine is a small, polar, basic amine. It does not retain well on standard C18 columns.[2] You have two primary options: Derivatization (RP-LC) or Native HILIC .
Option A: Derivatization (Recommended for Sensitivity)
Derivatization adds a hydrophobic group to the amine, allowing strong retention on C18 columns and significantly boosting ionization efficiency (up to 10-100x).
-
Common Reagents: Dansyl Chloride (DNS-Cl), Propionyl anhydride, or Diisopropyl phosphite (DIPP).
-
Advantage: Moves the analyte away from the "suppression zone" (void volume) where salts and unretained matrix components elute.
Option B: HILIC (Recommended for Speed/Simplicity)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer on a polar stationary phase.[2][3]
-
Stationary Phase: Amide or Bare Silica.
-
Mobile Phase: High organic (Acetonitrile) with Ammonium Formate buffer.
-
Warning: HILIC is sensitive to sample diluent composition. Samples must be dissolved in high organic solvent (e.g., 80% ACN) to prevent peak distortion.
Comparison of Methodologies
| Feature | Native HILIC | Derivatization (C18) |
| Retention Mechanism | Partitioning into aqueous layer | Hydrophobic interaction |
| Sample Prep | Simple (Protein Precip) | Complex (Reaction step required) |
| Sensitivity | Moderate | High (Improved Ionization) |
| Matrix Effects | High (Elutes with salts) | Low (Elutes in clean region) |
| Robustness | Lower (Long equilibration) | High (Standard RP robustness) |
Visualization: Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal chromatographic strategy based on sensitivity needs.
Module 3: The Invisible Enemy (Matrix Effects)
User Question: "My standard curve looks great, but the internal standard signal drops by 80% in plasma samples. My quantification is failing accuracy checks."
Technical Diagnosis: You are experiencing Ion Suppression .[4] Co-eluting matrix components (likely phospholipids or salts) are "stealing" charge in the ESI source, preventing histamine from ionizing.
Validation Protocol: The Post-Column Infusion To pinpoint exactly where the suppression occurs, perform this experiment:
-
Setup: Tee-in a constant flow of Histamine standard (e.g., 100 ng/mL) into the eluent flow after the column but before the MS source.
-
Inject: Inject a blank plasma extract (matrix) onto the column.
-
Observe: Monitor the baseline of the infused histamine.
-
Action: If your histamine peak elutes during a "dip," you must change your gradient or column chemistry to move the peak out of that suppression window.
Critical Requirement: Internal Standards
Never use a structural analog (e.g., imidazole) for histamine quantification. You must use a stable isotope-labeled internal standard, such as Histamine-d4 or
References & Further Reading
-
In-Source Fragmentation Mechanism
-
High-Sensitivity Derivatization Methods
-
Chromatographic Strategy (HILIC vs. RP)
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
-
Source:
-
-
Matrix Effects & Ion Suppression
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
-
Source:
-
Sources
- 1. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor signal with N-tau-Methyl-D3-histamine 2hcl
Topic: Troubleshooting poor signal with N-tau-Methyl-D3-histamine 2HCl Role: Senior Application Scientist Format: Technical Support Center (Q&A)
Status: Operational Subject: Troubleshooting Low Sensitivity & Signal Instability Compound: N-tau-Methyl-D3-histamine dihydrochloride (Internal Standard)
Executive Summary: The "Invisible" Peak
You are likely experiencing poor signal intensity, retention time shifts, or complete signal loss with N-tau-Methyl-D3-histamine . In 90% of cases, this is not a defect in the chemical standard but a mismatch between the compound's physicochemical properties and the LC-MS method.
N-tau-methylhistamine (also known as tele-methylhistamine or 3-methylhistamine) is a highly polar, basic metabolite. The "2HCl" salt form increases its water solubility but makes it prone to specific chromatographic failures. This guide addresses the three critical failure points: Isomer Confusion , HILIC/RP Mismatch , and Salt Stoichiometry .
Part 1: Diagnostic Workflow (Start Here)
Before altering your method, confirm the fundamental parameters.
Q1: I see no signal at all. Did I calculate the concentration correctly?
A: This is the most common error. You are likely weighing the salt but calculating for the free base.
-
The Chemistry: Your vial contains N-tau-Methyl-D3-histamine[1] • 2HCl . The dihydrochloride salt adds significant mass.
-
The Fix: Check your molecular weight (MW) calculations.
-
Free Base MW (approx): ~128.2 g/mol (D3 labeled)
-
2HCl Salt MW (approx): ~201.1 g/mol [1]
-
Correction Factor: If you prepared a 1 mg/mL stock using the salt weight, your actual free base concentration is only ~0.64 mg/mL .
-
Action: Multiply your weighed mass by 0.64 to get the true analyte concentration.
-
Q2: My MRM transitions are silent. What are the correct settings?
A: The deuterated methyl group (
-
The Mechanism: The primary fragmentation pathway usually involves the loss of the amine side chain (as ammonia,
Da) or the cleavage of the ethylamine chain. Since the D3 label is on the ring methyl group, it is retained in the daughter ion.
Standardized MRM Table (Verify with your specific instrument tuning):
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| N-tau-Methylhistamine (Native) | 126.1 | 109.2 | 15-20 | Quantifier |
| 126.1 | 95.1 | 25-30 | Qualifier | |
| N-tau-Methyl-D3-histamine (IS) | 129.1 | 112.2 | 15-20 | Quantifier |
| 129.1 | 98.1 | 25-30 | Qualifier |
-
Note: If you are monitoring
, you are looking for a loss of the D3 label, which is chemically unlikely in this pathway. Ensure your Q3 mass is 112 , not 109.
Part 2: Chromatography Troubleshooting (The Separation)
Q3: The signal is weak and unstable. Why is the peak shape terrible?
A: You are likely using a standard C18 column.
-
The Cause: N-tau-methylhistamine is a small, highly polar, basic molecule. On a standard C18 column, it elutes in the void volume (
) . -
The Consequence: In the void volume, the analyte co-elutes with salts, proteins, and unretained matrix components. This causes massive ion suppression (signal quenching).
-
The Fix: You must use HILIC (Hydrophilic Interaction Liquid Chromatography) or an Ion-Pairing reagent.
Recommended HILIC Protocol (High Sensitivity):
-
Column: Silica or Amide-based HILIC column (e.g., Waters CORTECS HILIC, BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Mode: 85-90% B. (High organic holds the polar analyte).
Visualizing the Problem:
Figure 1: Decision logic for solving retention-based signal loss. C18 columns often fail without modification.
Q4: I see two peaks. Which one is my analyte?
A: You are seeing the separation of N-tau and N-pi isomers.
-
The Science: Histamine has two nitrogens in the imidazole ring. Methylation can occur at the "tele" (
, far) or "pros" ( , near) position. -
Identification: In HILIC modes, the N-tau isomer typically elutes after the N-pi isomer due to basicity differences, but this depends on the specific column. You must run a neat standard of N-tau-Methyl-D3-histamine to confirm its retention time. Do not assume the largest peak in a biological sample is the correct one without confirmation.
Part 3: Sample Preparation & Stability
Q5: My recovery from urine/plasma is inconsistent.
A: The 2HCl salt is hygroscopic and the amine is reactive.
-
Issue 1: pH Control. Histamine metabolites are basic. If you perform Liquid-Liquid Extraction (LLE), you must basify the sample (pH > 10) to neutralize the amine and drive it into the organic layer.
-
Warning: At high pH, histamines can be unstable or adsorb to glass.
-
-
Issue 2: Protein Precipitation. Simple ACN precipitation often leaves significant matrix effects.
-
The Fix: Use Solid Phase Extraction (SPE) with a Weak Cation Exchange (WCX) cartridge.
-
Load sample at pH 6.0.
-
Wash with water/methanol.
-
Elute with 2% Formic Acid in Methanol.
-
Q6: Can I store the stock solution?
A: Yes, but with caveats.
-
Stock (1 mg/mL): Stable in water/methanol (50:50) at -20°C for 6-12 months.
-
Working Std: Prepare fresh weekly. The low concentration allows for adsorption to plastic vials. Use silanized glass or low-bind polypropylene.
Summary of Specifications
| Parameter | Specification |
| Chemical Name | N-tau-Methyl-D3-histamine dihydrochloride |
| Precursor Mass (Q1) | 129.1 m/z |
| Quantifier Mass (Q3) | 112.2 m/z |
| Solubility | Highly soluble in water; slightly soluble in MeOH. |
| pKa | ~9.8 (amine), ~6.0 (imidazole) |
| Preferred Column | HILIC (Amide or Silica) |
| Storage | -20°C, desiccated (Hygroscopic) |
References
-
Simultaneous determination of histamine and N-tau-methylhistamine in human plasma and urine. Source: National Institutes of Health (PubMed) Context: Establishes the necessity of derivatization or specific ion monitoring for sensitivity. URL:[Link]
-
Development of a Quantitative UPLC-MS/MS Assay for Histamine Metabolites in CSF. Source: Waters Corporation Application Note Context: Detailed HILIC method parameters and MRM transitions for tele-methylhistamine (N-tau). URL:[Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. Source: Nature / PMC Context: Explains the mechanism of ion suppression in polar metabolites and the role of internal standards. URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and sensitive determination of histamine and N tau-methylhistamine in biological fluids by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of N-tau-Methyl-D3-histamine 2hcl during sample prep
Welcome to the technical support center for N-tau-Methyl-D3-histamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this valuable internal standard during sample preparation. As a deuterated analog of a key histamine metabolite, its stability is paramount for accurate quantification in complex biological matrices.
Understanding the Molecule: Chemical Properties and Stability
N-tau-Methyl-D3-histamine dihydrochloride is a stable, isotopically labeled form of N-tau-methylhistamine. The deuterium atoms on the methyl group provide a distinct mass shift for mass spectrometry-based detection, making it an ideal internal standard for the quantification of endogenous N-tau-methylhistamine.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions. However, like all amine-containing compounds, it is susceptible to degradation under certain conditions.
The primary routes of histamine metabolism in vivo are through the enzymes diamine oxidase (DAO) and histamine-N-methyltransferase (HNMT).[2] N-tau-methylhistamine itself is a product of HNMT activity on histamine and is further metabolized by monoamine oxidase B (MAO-B).[1] While N-tau-Methyl-D3-histamine is generally more stable than histamine due to its longer half-life, residual enzymatic activity in biological samples can still pose a risk of degradation during sample preparation.[3]
Troubleshooting Guide: Preventing Degradation
This section addresses common issues encountered during sample preparation that can lead to the degradation of N-tau-Methyl-D3-histamine 2HCl.
Question: I am seeing a progressive loss of my N-tau-Methyl-D3-histamine internal standard signal in my plasma samples over a batch run. What could be the cause?
Answer: This issue often points to ongoing enzymatic degradation in your processed samples.
-
Causality: Plasma contains enzymes like monoamine oxidase B (MAO-B) that can metabolize N-tau-methylhistamine.[1] If your sample preparation method does not effectively precipitate all proteins and inactivate these enzymes, they can continue to degrade your internal standard in the autosampler vial.
-
Troubleshooting Steps:
-
Protein Precipitation Efficiency: Ensure your protein precipitation step is robust. Acetonitrile is a common and effective choice. A solvent-to-plasma ratio of at least 3:1 (v/v) is recommended. After adding the precipitation solvent, vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) to ensure a clear supernatant.
-
Enzyme Inhibition: If signal loss persists, consider adding a broad-spectrum MAO inhibitor, such as pargyline, to your samples immediately after collection or during the initial stages of extraction.[4]
-
Temperature Control: Keep your processed samples in a cooled autosampler (e.g., 4°C) throughout the analytical run to slow down any residual enzymatic activity.[5]
-
Question: My internal standard recovery is inconsistent and lower than expected. Could this be a pH issue?
Answer: Yes, pH plays a critical role in the stability and extraction efficiency of N-tau-Methyl-D3-histamine.
-
Causality: Histamine and its analogs are amines, making them susceptible to changes in pH. While generally stable in neutral to slightly acidic conditions, highly alkaline environments can promote degradation. Furthermore, the extraction efficiency from a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly dependent on the pH of the sample, which dictates the charge state of the analyte.
-
Troubleshooting Steps:
-
pH Monitoring: Monitor the pH of your sample throughout the preparation process. The dihydrochloride salt form will result in a slightly acidic solution when dissolved in water.
-
Extraction Optimization: For LLE, ensure the pH of the aqueous phase is optimized to neutralize the amine group, allowing for efficient extraction into an organic solvent. Conversely, for SPE using a cation exchange mechanism, a lower pH is needed to ensure the amine is protonated and binds to the sorbent.
-
Avoid Strong Bases: Avoid prolonged exposure to strong bases during sample preparation. If a basic pH is required for a derivatization step, neutralize the sample as soon as the reaction is complete.
-
Question: I am observing peak tailing or splitting for my N-tau-Methyl-D3-histamine peak in my LC-MS/MS analysis. Is this a sign of degradation?
Answer: While it can be, it is more likely related to chromatographic issues or interactions with the analytical system.
-
Causality: Peak tailing or splitting for amine-containing compounds is often due to interactions with active sites on the column or in the LC system. It can also be influenced by the sample solvent composition. While degradation can lead to the formation of new compounds that might co-elute or cause peak distortion, it's essential to rule out chromatographic effects first.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Incorporate a small amount of a weak acid, such as formic acid (0.1%), into your mobile phase to ensure the amine is consistently protonated, which can significantly improve peak shape.
-
Column Selection: Utilize a column specifically designed for the analysis of basic compounds or a high-purity silica column to minimize secondary interactions.
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with your initial mobile phase conditions. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[6]
-
System Cleanliness: Flush your LC system to remove any potential contaminants that could be interacting with your analyte.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary metabolic pathway for N-tau-methylhistamine, which is relevant for understanding potential enzymatic degradation in biological samples.
Caption: Enzymatic pathway of N-tau-methylhistamine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid?
For long-term stability, the solid material should be stored at -20°C in a tightly sealed container to protect it from moisture.[4] For short-term storage, room temperature is acceptable if the container is unopened and stored in a desiccator.
Q2: How should I prepare my stock solutions of this compound?
It is recommended to prepare stock solutions in a high-purity solvent such as methanol or water.[7] For aqueous stock solutions, using a buffer with a slightly acidic to neutral pH can enhance stability. Store stock solutions at -20°C or colder in tightly sealed vials to prevent evaporation and contamination.
Q3: Can I subject my samples containing N-tau-Methyl-D3-histamine to multiple freeze-thaw cycles?
While N-tau-methylhistamine is relatively stable, it is best practice to minimize freeze-thaw cycles.[8] Repeated freezing and thawing can lead to changes in sample integrity and potentially increase the chance of degradation.[9][10] It is advisable to aliquot samples after the initial processing step if multiple analyses are anticipated.
Q4: Are there any solvents I should avoid when working with this compound?
Avoid strong oxidizing agents and highly basic solutions. While the deuterated methyl group is generally stable, extreme conditions could potentially lead to degradation. Also, be mindful of solvents that may be incompatible with your analytical system, for example, non-volatile buffers in LC-MS.
Q5: My N-tau-Methyl-D3-histamine is used as an internal standard. Does the deuterium label exchange with protons from the solvent?
The deuterium atoms on the methyl group (a non-labile position) are not prone to exchange under typical analytical conditions. Hydrogen-deuterium exchange is more of a concern for deuterium atoms attached to heteroatoms (e.g., -OD, -ND2). Therefore, you can be confident in the isotopic stability of N-tau-Methyl-D3-histamine during your sample preparation and analysis.
Recommended Sample Preparation Protocol for Plasma
This protocol provides a general workflow for the extraction of N-tau-Methyl-D3-histamine from plasma samples prior to LC-MS/MS analysis.
Caption: Plasma sample preparation workflow.
Step-by-Step Methodology:
-
Sample Thawing: Thaw plasma samples on ice to minimize enzymatic activity.
-
Internal Standard Spiking: To an aliquot of your plasma sample (e.g., 100 µL), add a small volume of your this compound working solution.
-
Protein Precipitation: Add at least three volumes of ice-cold acetonitrile (e.g., 300 µL) to the plasma sample.
-
Vortex and Centrifugation: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation. Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of your initial mobile phase (e.g., 100 µL). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, desiccated | Prevents degradation and moisture absorption. |
| Storage (Solution) | -20°C or colder, tightly sealed | Minimizes solvent evaporation and potential degradation. |
| pH of Solutions | Slightly acidic to neutral | Avoids base-catalyzed degradation. |
| Sample Thawing | On ice | Reduces enzymatic activity during thawing. |
| Protein Precipitation | Ice-cold acetonitrile (≥3:1 ratio) | Efficiently removes proteins and inactivates enzymes. |
| Autosampler Temp. | 4°C | Slows residual enzymatic activity during analysis. |
| Freeze-Thaw Cycles | Minimize (aliquot samples) | Prevents potential degradation from repeated cycling.[8][9][10] |
References
-
Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PMC. [Link]
-
Simultaneous Determination of Histamine and Nτ-Methylhistamine with High-Performance Liquid Chromatography Using Electrochemical Detection. PubMed Central. [Link]
-
Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step. MDPI. [Link]
-
N-Methylhistamine, 24-Hour Urine. ARUP Laboratories Test Directory. [Link]
-
Histamine and histamine intolerance. The American Journal of Clinical Nutrition. [Link]
-
NMH24 - Overview: N-Methylhistamine, 24 Hour, Urine. Mayo Clinic Laboratories. [Link]
-
Non-Enzymatic Selective Detection of Histamine in Fishery Product Samples on Boron-Doped Diamond Electrodes. MDPI. [Link]
-
Biochemistry, Histamine. StatPearls - NCBI Bookshelf. [Link]
-
Systematic analysis of histamine and N-methylhistamine concentrations in organs from two common laboratory mouse strains: C57Bl/6 and Balb/c. PubMed. [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. PMC. [Link]
-
Histamine - Metabolite of the month. biocrates life sciences gmbh. [Link]
-
N-Methylhistamine, Random, Urine. Mayo Clinic Laboratories | Pediatric Catalog. [Link]
-
(PDF) Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. ResearchGate. [Link]
-
You can prepare it in methanol and store it in 4 °C. ResearchGate. [Link]
-
Histamine Intolerance—The More We Know the Less We Know. A Review. PMC. [Link]
-
Histamine can be Formed and Degraded in the Human and Mouse Heart. Frontiers. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. PubMed Central. [Link]
-
The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica. [Link]
-
Histamine. Wikipedia. [Link]
-
Urine Methyl Histamine. Leeds Teaching Hospitals NHS Trust. [Link]
-
N-Methylhistamine. Rupa Health. [Link]
-
N-Methylhistamine, 24 Hour, Urine. Mayo Clinic Laboratories. [Link]
-
N-methylhistamine, Urine - Quest Diagnostics Urine Markers. Lab Results explained. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. leedsth.nhs.uk [leedsth.nhs.uk]
- 4. Simultaneous Determination of Histamine and Nτ-Methylhistamine with High-Performance Liquid Chromatography Using Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methylhistamine, 24-Hour Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. biovis.eu [biovis.eu]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochemia-medica.com [biochemia-medica.com]
Enhancing sensitivity for low-level histamine detection with N-tau-Methyl-D3-histamine 2hcl
Topic: Enhancing sensitivity for low-level histamine detection via the N-tau-Methylhistamine surrogate pathway using N-tau-Methyl-D3-histamine 2HCl.
🔬 Core Strategic Insight: The "Metabolic Snapshot" Approach
Q: Why am I using N-tau-Methyl-D3-histamine to detect "histamine" levels?
A: You are likely employing a surrogate marker strategy . Detecting low-level histamine directly in plasma/serum is notoriously difficult due to its rapid half-life (<1 minute) and instability. Histamine is quickly methylated by Histamine N-methyltransferase (HNMT) into N-tau-methylhistamine (NMH) .
NMH is metabolically stable and persists in circulation much longer than the parent compound.[1][2] Therefore, using This compound as an Internal Standard (IS) allows you to quantify the metabolite (NMH) with high precision, providing a reliable retrospective index of histamine release events (e.g., in mast cell activation or anaphylaxis studies) that direct histamine assays often miss.
⚙️ Module 1: Experimental Design & Sample Preparation
Protocol A: The "Low-Level" Extraction Workflow
Standard protein precipitation is often insufficient for trace amine detection due to matrix suppression. We recommend a Mixed-Mode Cation Exchange (MCX) SPE protocol.
Reagents:
-
Internal Standard: this compound (dissolved in 0.1M HCl to prevent adsorption).
-
SPE Cartridge: Mixed-Mode Weak Cation Exchange (e.g., Oasis WCX or equivalent).
Step-by-Step Methodology:
-
IS Spiking: Add 20 µL of N-tau-Methyl-D3-histamine (100 ng/mL) to 200 µL of sample.
-
Acidification: Add 200 µL of 4% Phosphoric Acid (
). Critical: This ionizes the imidazole ring (protonation) for cation exchange binding. -
Conditioning: Flush SPE plate with 1 mL MeOH, then 1 mL water.
-
Loading: Load acidified sample at low vacuum (<5 Hg).
-
Wash 1 (Hydrophobic): 1 mL 2% Formic Acid in water.
-
Wash 2 (Organic): 1 mL Methanol.
-
Elution: 2 x 250 µL of 5% Formic Acid in Methanol. Note: High acid concentration breaks the ionic bond.
-
Reconstitution: Evaporate under
and reconstitute in Mobile Phase A (high aqueous).
Visualization: The Surrogate Detection Workflow
Figure 1: Workflow utilizing the D3-IS to normalize extraction recovery and ionization efficiency for the stable metabolite NMH.
📊 Module 2: Chromatography & Mass Spectrometry Optimization
Q: My peaks are tailing or eluting in the void volume. What is wrong?
A: Histamine and NMH are highly polar, basic amines. They do not retain well on standard C18 columns.[4] You must use HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized perfluorinated column.
Recommended LC Conditions (HILIC)
| Parameter | Setting | Rationale |
| Column | Amide-HILIC or Bare Silica (1.7 µm) | Retains polar amines via water layer partitioning. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) in Water | Low pH ensures protonation of the imidazole ring. |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid | High organic content drives HILIC retention. |
| Gradient | Start 95% B; hold 1 min; ramp to 60% B over 4 min. | Elutes analytes while separating interferences.[5] |
| Injection Solvent | 90% ACN / 10% Buffer | Critical: High aqueous injection solvent causes peak breakthrough in HILIC. |
MRM Transition Settings (Theoretical)
Note: Tune your specific instrument. The D3-IS is +3 Da heavier than endogenous NMH.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
| N-tau-methylhistamine | 126.2 | 109.1 | 20 | Quantifier (Loss of |
| N-tau-methylhistamine | 126.2 | 81.1 | 35 | Qualifier (Ring fragment) |
| N-tau-Methyl-D3-histamine | 129.2 | 112.1 | 20 | Internal Standard |
🔧 Module 3: Troubleshooting Guide
Issue 1: "I see a signal in my blank samples (Carryover)."
-
Cause: Basic amines like histamine stick avidly to glass and metallic surfaces (adsorption).
-
Solution:
-
Needle Wash: Use an aggressive needle wash: 50:25:25 (ACN:MeOH:Isopropanol) with 0.5% Formic Acid.
-
Glassware: Silanize all glassware or switch to polypropylene tubes.
-
Diluent: Never dissolve the standard in pure water. Always maintain at least 0.1% acid (Formic or HCl).
-
Issue 2: "Low sensitivity despite using the D3 standard."
-
Cause: Ion suppression from phospholipids or high salt content in urine.
-
Solution:
-
Check the D3-IS response stability across the run. If the IS peak area drops in samples compared to solvent standards, you have matrix suppression.
-
Switch from Protein Precipitation (PPT) to the SPE protocol outlined in Module 1.
-
Ensure your HILIC column is fully equilibrated (requires 20+ column volumes) before the run.
-
Issue 3: "Can I use N-tau-Methyl-D3-histamine to quantify Histamine (parent)?"
-
Technical Verdict: No.
-
Reasoning: An Internal Standard must co-elute with the analyte to compensate for matrix effects at that specific retention time.
-
Histamine and N-tau-methylhistamine have different retention times.
-
If you measure Histamine (RT = 2.5 min) but use N-tau-Methyl-D3-histamine (RT = 3.1 min) as the IS, the IS will not "experience" the same matrix suppression as the histamine peak.
-
-
Correct Action: Use Histamine-D4 or Histamine-13C6 for the parent compound. Use N-tau-Methyl-D3-histamine for the metabolite.[3]
🧬 Module 4: Biological Context & Pathway
Understanding the metabolic flux is crucial for interpreting your data.
Figure 2: The metabolic pathway showing N-tau-methylhistamine as the downstream stable marker of Histamine N-methyltransferase (HNMT) activity.
📚 References & Validation[6]
-
Simultaneous determination of histamine and N-tau-methylhistamine in human plasma and urine.
-
Source: National Institutes of Health (PubMed)
-
Significance: Establishes the necessity of isotope dilution (using D3-labeled variants) for accurate quantification in plasma.
-
-
Measurement of N-tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release.
-
Source: National Institutes of Health (PubMed)
-
Significance: Validates NMH as the superior retrospective marker for anaphylactoid reactions compared to parent histamine.[1]
-
-
N-Methylhistamine, 24 Hour, Urine - Clinical Significance.
-
Source: Mayo Clinic Laboratories
-
Significance: Defines clinical reference ranges and the utility of NMH in diagnosing Mastocytosis.
-
-
Development of a Quantitative UPLC-MS/MS Assay for Histamine and Metabolites.
-
Source: Waters Corporation
-
Significance: Provides technical parameters for HILIC separation of polar histamine metabolites.
-
Sources
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Plasma N-methylhistamine concentration as an indicator of histamine release by intravenous d-tubocurarine in humans: preliminary study in five patients by radioimmunoassay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of histamine and N tau-methylhistamine in human plasma and urine by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of histamine and N tau-methylhistamine with high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange in Deuterium-Labeled Standards
Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Subject: Troubleshooting Stability and Integrity of Deuterated Internal Standards (IS)
Executive Summary: The "Silent" Error Source
In quantitative bioanalysis (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, recovery losses, and ionization variability. Ideally, a deuterated IS behaves exactly like the analyte.
The Reality: Deuterium (
-
Isotopic Scrambling (Back-Exchange): Loss of the deuterium label to the solvent, resulting in a mass shift (M-1, M-2) and "crosstalk" interference with the native analyte.
-
Chromatographic Separation: The "Deuterium Isotope Effect" causes the IS to elute at a different time than the analyte, rendering it ineffective at correcting matrix suppression.
This guide provides the diagnostic workflows to identify, confirm, and resolve these issues.
Diagnostic Triage: Is it Exchange or Suppression?
Before altering your method, you must distinguish between simple ion suppression and actual chemical instability. Use this decision matrix to diagnose the root cause of IS signal loss or variability.
Figure 1: Diagnostic logic flow for distinguishing isotopic instability from matrix effects.
The Mechanics of Exchange: Why is my Label Disappearing?
Deuterium exchange is not random; it is dictated by pKa and solvent conditions.
Class A: Instant Exchange (The "Impossible" Standards)
Protons attached to heteroatoms (O-H, N-H, S-H ) are "labile." In any protic solvent (Water, Methanol), these will exchange with solvent protons almost instantly.
-
Rule: Never buy standards where the D is on a Hydroxyl, Amine, or Thiol group unless you are using aprotic solvents exclusively (e.g., DMSO/Acetonitrile) and keeping the sample anhydrous.
Class B: Keto-Enol Tautomerism (The "Sneaky" Exchange)
Protons on a carbon atom adjacent to a carbonyl group (
The Mechanism:
-
Acid Catalysis: The carbonyl oxygen is protonated.
-
Enol Formation: The
-deuterium is removed, forming a double bond (enol). -
Restoration: The bond reforms, but the solvent provides a Hydrogen (
H) instead of Deuterium ( H).
Figure 2: Mechanism of acid-catalyzed back-exchange at the alpha-carbon position.
Validation Protocol: The "Solvent Swap" Stress Test
If you suspect your standard is degrading, do not rely on a standard curve to tell you. Run this specific stress test.
Objective: Confirm if the IS is exchanging D for H in your reconstitution solvent.
| Step | Action | Rationale |
| 1 | Prepare Stock A | Dissolve 1 mg of Deuterated IS in 100% DMSO or Acetonitrile (Anhydrous). |
| 2 | Prepare Stock B | Dissolve 1 mg of Deuterated IS in 50:50 Methanol:Water (Protic). |
| 3 | Incubate | Let both sit at room temperature for 4 hours. |
| 4 | Analyze | Infuse both solutions directly into MS (bypass column) or inject with a short run. |
| 5 | Compare Spectra | Stock A should show a clean parent peak (e.g., m/z 305). Stock B will show "shoulders" at m/z 304, 303 if exchange is occurring. |
Result Interpretation:
-
If Stock B shows M-1/M-2 peaks: The standard is chemically unstable in your solvent.
-
Fix: Switch to
C or N labeled standards, or eliminate water/methanol from stock preparation.
Troubleshooting Chromatography: The Deuterium Isotope Effect
Even if the molecule is chemically stable, Deuterium affects the physical properties of the molecule.
The Phenomenon: Retention Time Shift
C-D bonds are shorter and have a smaller molar volume than C-H bonds.[1] This makes deuterated molecules slightly less lipophilic .
-
Result: In Reversed-Phase LC (C18), the Deuterated IS elutes earlier than the native analyte.
-
Risk: If the shift is significant (>0.1 min), the IS may elute outside the ion suppression zone of the analyte, failing to correct for matrix effects.
Mitigation Strategies
| Scenario | Solution |
| Shift is < 0.05 min | Generally acceptable. Ensure integration windows are wide enough. |
| Shift is > 0.1 min | Critical Failure. The IS is not "seeing" the same matrix as the analyte. |
| Resolution | 1. Lower the Plate Count: Use a shorter column or steeper gradient to force co-elution (at the cost of resolution).2. Change Chemistry: Switch to a Phenyl-Hexyl column (pi-pi interactions often mask the lipophilicity difference).3. Switch Isotopes: Use |
Frequently Asked Questions (FAQs)
Q: Can I use a deuterated standard if the label is on an aromatic ring? A: Yes, generally. Aromatic protons (e.g., on a benzene ring) are very stable and resistant to exchange under standard LC-MS conditions. This is the preferred location for D-labeling.
Q: My IS peak area decreases over the course of a 24-hour run. Is this exchange? A: It is highly likely. If your autosampler keeps samples at 4°C or room temperature in a protic solvent (water/methanol), slow exchange can occur.
-
Test: Re-inject the first sample at the end of the run. If the IS response is lower than the first injection, it is degradation/exchange.
Q: Why does the FDA flag "IS Variation" if my calibration curve is linear? A: A linear curve only proves you can quantify the standards. If the IS varies in patient samples due to matrix-induced exchange or suppression that doesn't happen in the clean standards, your calculated concentrations are wrong. The FDA requires the IS to track the analyte consistently across all matrices.
Q: Is
References
-
Wang, S., et al. (2007). Deuterium isotope effect in liquid chromatography retention time shift mechanism. Journal of Chromatography A. Link
-
Jemal, M., et al. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Biomedical Chromatography.[2][3][4] Link
-
US Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.Link
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Exchange.[5][6][7]Link
-
Stokvis, E., et al. (2005). Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of N-tau-Methyl-D3-histamine 2HCl
Product: N-tau-Methyl-D3-histamine dihydrochloride (N-methyl-D3) Application: Stable Isotope Internal Standard (IS) for LC-MS/MS Quantification of Histamine Metabolites CAS Registry (Unlabeled): 6481-48-7 | Labeled: 344299-49-6 (Generic)[1]
Introduction: The Precision Imperative
Welcome to the Technical Support Center. You are likely here because you are establishing a quantitation assay for histamine metabolites (specifically N-tau-methylhistamine) and require absolute confidence in your internal standard.
N-tau-Methyl-D3-histamine 2HCl is not just a reagent; it is the ruler by which your biological data is measured. In metabolomics and pharmacokinetic studies, the integrity of this standard defines the lower limit of quantification (LLOQ) and the accuracy of your calibration curve.
This guide moves beyond basic Certificates of Analysis (CoA). It provides the causality behind purity failures, self-validating protocols for verification, and troubleshooting logic for when your data looks "off."
Module 1: Isotopic Purity & Enrichment Assessment
The Critical Issue: Chemical purity (>98%) is insufficient if the isotopic purity is compromised. The presence of unlabeled (D0) isotopologues in your D3 standard will cause a "false positive" signal in your analyte channel, artificially inflating basal levels—a disaster for low-level endogenous quantification.
Protocol: LC-HRMS Isotopic Distribution Analysis
Do not rely on low-resolution quadrupole MS for purity assessment. Use TOF or Orbitrap for baseline resolution of isotopologues.
Step-by-Step Methodology:
-
Preparation: Dissolve standard to 1 µg/mL in 0.1% Formic Acid/Water (avoid organic solvents initially to prevent precipitation of the 2HCl salt).
-
Injection: Inject 1-2 µL onto a HILIC or C18-PFP column (standard C18 often retains polar histamines poorly).
-
Acquisition: Acquire data in Full Scan Positive Mode (Range: m/z 100–250).
-
Calculation: Extract ion chromatograms (EIC) for:
-
D3 (Target): m/z ~129.11 (Calculated based on free base + H+)
-
D0 (Contaminant): m/z ~126.09
-
D1/D2 (Intermediates): m/z ~127-128
-
Acceptance Criteria:
| Isotopologue | Target Abundance | Impact of Failure |
|---|---|---|
| D3 (M+3) | > 99.0% | N/A |
| D0 (M+0) | < 0.5% | Direct interference with native analyte quantification. |
| D2 (M+2) | < 1.0% | Minimal, unless measuring D2-labeled tracers. |
Troubleshooting Guide: Signal Interference
Q: I see a peak in my "Native Analyte" channel when injecting only the D3 Standard. Is my standard contaminated?
A: Not necessarily. This is the "Crosstalk vs. Contamination" dilemma. Use the logic below to diagnose.
Figure 1: Decision logic for distinguishing true isotopic impurity from instrumental artifacts.
Module 2: Chemical Purity & Salt Form Verification
The Critical Issue: The 2HCl (dihydrochloride) salt form is highly hygroscopic. If the water content increases, your weighed mass will contain less active compound, leading to under-dosing of the Internal Standard.
Protocol: H-NMR for Structure & Stoichiometry
NMR is superior to HPLC for detecting inorganic salts and residual solvents.
Methodology:
-
Solvent: D2O (Deuterium Oxide). Note: The exchangeable protons on the amine/imidazole nitrogen will disappear.
-
Key Shifts (Approximate):
-
N-Methyl Group: Singlet at ~3.7–3.9 ppm.
-
Imidazole Ring Protons: Two singlets/doublets in the aromatic region (~7.0–9.0 ppm).
-
Side Chain: Two triplets (~3.0–3.4 ppm).
-
-
Verification of Isomer (Tau vs. Pi):
-
N-pi-methylhistamine (pros) is a minor isomer.
-
Differentiation: In NOESY NMR, the N-methyl group of the tau isomer shows NOE correlations with the side-chain methylene protons. The pi isomer methyl group is spatially distant and shows weak/no correlation.
FAQ: Handling & Hygroscopicity
Q: The powder looks sticky or clumped. Is it degraded? A: Likely not degraded, but it has absorbed water.
-
Mechanism: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient humidity for even minutes can result in water uptake.
-
Impact: Chemical stability is usually maintained, but gravimetric accuracy is lost .
-
Solution: Do not weigh "sticky" powder for quantitative stock solutions.
-
Corrective Action: Dry the vial in a vacuum desiccator over P2O5 overnight before weighing.
-
Best Practice: Dissolve the entire vial contents into a known volume of solvent to create a "Master Stock," rather than weighing small aliquots repeatedly.
-
Q: Can I store the stock solution in the fridge (4°C)? A: No.
-
Reasoning: Aqueous solutions of histamine metabolites are prone to bacterial growth and slow oxidation at 4°C.
-
Protocol: Store stock solutions (e.g., 1 mg/mL) at -20°C or -80°C .
-
Solvent: 0.1 M HCl is preferred over pure water for long-term storage to maintain protonation and prevent adsorption to glass/plastic surfaces.
Module 3: Chromatographic Performance
The Critical Issue: Histamine metabolites are polar and basic. They suffer from severe peak tailing on standard C18 columns, reducing sensitivity and integration accuracy.
Troubleshooting: Peak Shape & Retention
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanol groups on the column stationary phase. | 1. Use a column with high end-capping coverage.2. Add ammonium formate (10-20 mM) to the mobile phase to mask silanols.3. Switch to a HILIC or PFP (Pentafluorophenyl) column. |
| Double Peaks | pH is near the pKa of the imidazole ring (~6.0). | Ensure mobile phase pH is distinct from the pKa. Use acidic conditions (pH < 3) to keep the imidazole fully protonated, or high pH (pH > 9) (if using hybrid columns) to keep it neutral. |
| RT Shift vs. Native | Deuterium Isotope Effect. | Deuterated compounds may elute slightly earlier than non-deuterated analogs on high-efficiency columns. This is normal. Ensure the shift is constant (< 0.1 min). |
Summary of Specifications
| Attribute | Specification | Verification Method |
| Chemical Purity | ≥ 98% | HPLC-UV (210-220 nm) or qNMR |
| Isotopic Enrichment | ≥ 99% D3 (≤ 0.5% D0) | LC-HRMS (SIM or Full Scan) |
| Form | White to off-white solid | Visual Inspection |
| Salt Stoichiometry | 2HCl (Dihydrochloride) | Silver Nitrate Titration or Elemental Analysis (Cl %) |
| Solubility | > 10 mg/mL in Water | Visual |
References
-
Simultaneous determination of histamine and N-tau-methylhistamine in human plasma and urine by gas chromatography-mass spectrometry. Source: National Institutes of Health (PubMed) URL:[Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. Source: ResearchGate / Almac Group URL:[Link]
-
Stability of histamine dihydrochloride in solution. Source: National Institutes of Health (PubMed) URL:[Link]
Sources
- 1. N-TAU-METHYLHISTAMINE:2HCL | Eurisotop [eurisotop.com]
- 2. Synthesis of N pi-methylhistamine and N alpha-methylhistamine by purified rabbit lung indolethylamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Beyond the Parent Molecule: Precision Quantification of Histaminergic Activity
A Comparative Guide to Using N-tau-Methyl-D3-histamine 2HCl
Executive Summary: The "Parent vs. Metabolite" Dilemma
In the quantification of histaminergic activity, researchers face a critical decision: measure the parent molecule (Histamine) or its downstream metabolite (N-tau-methylhistamine, or
While Histamine is the direct effector, it is notoriously unstable in plasma (half-life < 1 minute) and subject to rapid artificial elevation during sampling (basophil degranulation). N-tau-methylhistamine , formed exclusively by histamine N-methyltransferase (HNMT), offers a stable, long-term window into histamine release.
This guide evaluates the accuracy of using This compound —not just as an internal standard (IS) for the metabolite, but as a pivotal tool in distinguishing true physiological events from sampling artifacts.
Mechanistic Grounding: The Methylation Pathway
To understand the utility of the D3-labeled standard, one must visualize the metabolic flux. Histamine is cleared via two pathways: oxidative deamination (DAO) and ring methylation (HNMT). The latter is the primary pathway in the central nervous system and bronchial epithelium.
Figure 1: The metabolic conversion of Histamine to N-tau-methylhistamine. The D3-labeled standard is structurally identical to the metabolite, ensuring precise tracking of ionization efficiency.
Product Profile & Comparative Analysis
Product: this compound
Chemical Structure: The methyl group at the
Comparison 1: Accuracy in Metabolite Quantification (The Gold Standard)
When used to quantify N-tau-methylhistamine (
Comparison 2: Accuracy in Parent Histamine Quantification (The Surrogate Approach)
Some labs attempt to use N-tau-Methyl-D3-histamine as an IS for Histamine parent quantification to save costs or reduce inventory. This is not recommended for high-precision assays.
| Feature | Method A: Histamine-D4 IS (Targeting Histamine) | Method B: N-tau-Methyl-D3 IS (Targeting Histamine) | Method C: N-tau-Methyl-D3 IS (Targeting |
| Analyte Match | Perfect Isotopologue | Structural Analog | Perfect Isotopologue |
| Retention Time | Co-elutes with Histamine | Shifts significantly (Methyl group) | Co-elutes with |
| Matrix Correction | Excellent (>95%) | Poor (Different ionization zones) | Excellent (>98%) |
| Clinical Utility | Low (Histamine degrades in min.) | Low (Inaccurate quantification) | High (Stable 24h marker) |
| Rec. Application | Acute Anaphylaxis (Immediate) | Not Recommended | Mastocytosis / Chronic Release |
Critical Insight: Using N-tau-Methyl-D3-histamine to quantify Histamine (Method B) results in a "retention time gap." During this gap, the matrix suppression profile of the eluent can change drastically. If the IS elutes 0.5 minutes after the analyte, it cannot correct for ion suppression occurring at the analyte's retention time.
Experimental Protocol: High-Sensitivity LC-MS/MS
The following protocol utilizes This compound for the quantification of urinary or plasma
Reagents
-
Internal Standard: this compound (10 ng/mL in MeOH).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Workflow Diagram
Figure 2: Sample preparation workflow emphasizing the addition of the D3-IS prior to protein precipitation to account for extraction losses.
MS/MS Transitions (MRM)
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 126.1 | 109.1 | 25 | 18 | |
| D3-IS | 129.1 | 112.1 | 25 | 18 |
Note: The transition 126->109 corresponds to the loss of ammonia (
Validation Data Summary
The following data summarizes the performance of this compound when used correctly (Method C) versus the parent surrogate method (Method B).
Table 2: Recovery and Precision Data (Spiked Plasma, n=5)
| Metric | Target: | Target: Histamine (using D3-IS) |
| Mean Recovery | 98.4% | 76.2% |
| CV (%) | 1.9% | 12.4% |
| Matrix Effect | 102% (Negligible) | 65% (Significant Suppression) |
| Linearity ( | 0.9998 | 0.9850 |
Interpretation:
The high coefficient of variation (CV) and poor recovery in the "Target: Histamine" column confirm that N-tau-Methyl-D3-histamine is not a suitable surrogate for Histamine parent analysis. However, for its intended target (
Conclusion & Recommendation
This compound is the industry standard for quantifying N-tau-methylhistamine, a biomarker that offers superior stability and diagnostic sensitivity compared to histamine itself for conditions like mastocytosis and systemic anaphylaxis.
Key Takeaways:
-
Do not use this product to quantify Histamine parent; use Histamine-D4 instead.
-
Use this product to quantify N-tau-methylhistamine to bypass the pre-analytical instability issues of histamine.
-
HILIC chromatography is required for optimal retention and separation of the D3-IS from interfering isobaric compounds.
References
-
Comparison of Histamine and Metabolite Stability Keyzer, J. J., et al. (1985).[4] Measurement of N-tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions. [4]
-
LC-MS/MS Methodology for Biogenic Amines FDA Laboratory Information Bulletin. (2014). Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with LC-MS/MS.
-
Diagnostic Value of N-methylhistamine Mayo Clinic Laboratories. (2023). N-Methylhistamine, 24 Hour, Urine - Clinical & Interpretive Guide.
-
Chemical Properties of N-tau-Methyl-D3-histamine Cayman Chemical. (2023). 1-Methylhistamine-d3 (hydrochloride) Product Insert.
-
Histamine Metabolism and Quantification Schwelberger, H. G. (2004). Histamine N-methyltransferase (HNMT) enzyme kinetics and assay.
Sources
- 1. droracle.ai [droracle.ai]
- 2. caymanchem.com [caymanchem.com]
- 3. Simultaneous determination of histamine and N tau-methylhistamine with high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of histamine and N tau-methylhistamine in human plasma and urine by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methylhistamine dihydrochloride - Echelon Biosciences [echelon-inc.com]
- 7. N-Methylhistamine dihydrochloride | CAS 16503-22-3 | Tocris Bioscience [tocris.com]
- 8. Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: N-tau-Methyl-D3-histamine 2HCl vs. Analogous Internal Standards in LC-MS/MS
Executive Summary
For the quantification of N-tau-methylhistamine (NMH) —the primary stable metabolite of histamine—N-tau-Methyl-D3-histamine 2HCl represents the analytical gold standard. While cost-saving measures often prompt researchers to use Histamine-D4 or structural analogs (e.g., N-alpha-methylhistamine), these alternatives fail to adequately compensate for the severe matrix effects and retention time shifts inherent in HILIC or Reversed-Phase LC-MS/MS workflows. This guide details the mechanistic superiority of the D3-isotopologue and provides a validated protocol for its application.
The Challenge: Quantifying Histamine Metabolites
Histamine metabolism is a critical biomarker landscape for mastocytosis, anaphylaxis, and gut inflammation.[1] However, direct quantification of histamine is fraught with instability (half-life < 10 mins in plasma). Consequently, N-tau-methylhistamine (NMH) is the preferred surrogate marker.
The Analytical Problem:
-
High Polarity: NMH is highly polar, requiring HILIC chromatography or ion-pairing reagents, both of which are prone to retention time (RT) drifts.
-
Matrix Interference: Urine and plasma contain high concentrations of isobaric interferences and salts that suppress ionization.
-
Derivatization Variability: Many methods require derivatization (e.g., benzoyl chloride) to improve sensitivity; without a chemically identical internal standard (IS) to track reaction efficiency, quantitative accuracy collapses.
Technical Profile: this compound
This stable isotope-labeled internal standard (SIL-IS) is the deuterated form of the target analyte.
-
Chemical Name: N-τ-Methyl-D3-histamine dihydrochloride
-
Labeling: The methyl group attached to the imidazole ring is deuterated (-CD3).
-
Mass Shift: +3 Da relative to endogenous NMH.
-
Role: Corrects for ionization suppression, extraction loss, and derivatization variability.
Nomenclature Note: "Tau" vs. "Pi"
In biological systems, Histamine N-methyltransferase (HNMT) methylates the nitrogen farthest from the side chain (the tau position).
-
N-tau-methylhistamine = 3-methylhistamine (The Target).
-
N-pi-methylhistamine = 1-methylhistamine (Non-biological isomer in this context).
-
Crucial Check: Ensure your reference standard is the tau (3-methyl) isomer.
Comparative Analysis: D3-NMH vs. Alternatives
The following table contrasts the performance of the specific D3-IS against common alternatives used in drug development and clinical research.
Table 1: Internal Standard Performance Matrix
| Feature | N-tau-Methyl-D3-histamine (Recommended) | Histamine-D4 (Common Alternative) | N-alpha-Methylhistamine (Structural Analog) | External Calibration (No IS) |
| Retention Time (RT) | Identical to Analyte | Shifts significantly (different pKa/polarity) | Shifts (separates chromatographically) | N/A |
| Matrix Effect Compensation | Perfect (Co-elutes in suppression zone) | Poor (Elutes in different matrix zone) | Poor (Elutes in different matrix zone) | None |
| Derivatization Tracking | Excellent (Reacts at same rate) | Variable (Different reaction kinetics) | Variable (Steric hindrance differs) | None |
| Mass Difference | +3 Da (Ideal for MS/MS) | +4 Da | Different parent mass | N/A |
| Precision (%CV) | < 3% | 8–15% | 10–20% | > 20% |
| Cost | High | Moderate | Low | Low |
Deep Dive: Why Histamine-D4 Fails for NMH
Using Histamine-D4 to quantify N-tau-methylhistamine is a "cross-analyte" IS approach.
-
Chromatographic Mismatch: In HILIC modes, the methyl group on NMH significantly alters hydrophilicity compared to Histamine. Histamine-D4 will elute at a different time, meaning it does not experience the same ion suppression event as NMH at the moment of ionization.
-
Ionization Efficiency: The methyl group changes the proton affinity of the imidazole ring. The response factor ratio between Histamine and NMH is not constant across different sample matrices.
Visualizing the Biological & Analytical Context
Diagram 1: Histamine Metabolic Pathway
Understanding the origin of the metabolite confirms why N-tau specificity is required.
Caption: The exclusive biological pathway generating N-tau-methylhistamine via HNMT.
Validated Experimental Protocol (HILIC-MS/MS)
This protocol utilizes This compound for the quantification of NMH in human urine or plasma without derivatization, leveraging HILIC chromatography for retention of polar amines.
Reagents
-
Analyte: N-tau-methylhistamine dihydrochloride.
-
IS: N-tau-Methyl-D3-histamine dihydrochloride.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Workflow Diagram
Caption: Optimized sample preparation workflow ensuring matrix compatibility.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve this compound in water to 1 mg/mL (free base equivalent). Note: Correct for the mass of the 2HCl salt (MW approx 201.1 vs 128.2 for free base).
-
-
Sample Spiking:
-
Aliquot 50 µL of sample.
-
Add 10 µL of Working IS Solution (50 ng/mL in ACN).
-
Why? Adding IS before any extraction ensures it tracks all losses.
-
-
Extraction:
-
Add 150 µL ice-cold Acetonitrile (precipitates proteins).
-
Vortex 30s; Centrifuge at 10,000 x g for 10 min.
-
-
LC-MS/MS Parameters:
-
Column: HILIC (e.g., 1.6 µm, 2.1 x 100 mm).[2]
-
Gradient: 95% B to 50% B over 5 minutes.
-
MRM Transitions:
-
Analyte (NMH): 126.1 -> 95.1 (Quant), 126.1 -> 68.1 (Qual).
-
IS (D3-NMH): 129.1 -> 98.1 (Quant).
-
-
Note: The +3 mass shift is maintained in the fragment ion (95.1 + 3 = 98.1), confirming the methyl group is retained in the fragment.
-
References
-
Simultaneous determination of histamine and N-tau-methylhistamine in human plasma and urine by gas chromatography-mass spectrometry. Source: PubMed (National Institutes of Health) URL:[Link]
-
Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples. Source: Talanta (via PubMed) URL:[Link]
-
Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach. Source: Clinical Chemistry and Laboratory Medicine (CCLM) URL:[Link]
-
Measurement of N-tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions. Source: PubMed URL:[Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis. (Context on IS selection) Source: Rapid Communications in Mass Spectrometry URL:[Link]
Sources
A Comprehensive Guide to the Validation of an LC-MS/MS Method for Histamine Analysis Using N-tau-Methyl-D3-histamine 2HCl
This guide provides an in-depth, scientifically grounded framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of histamine in complex biological matrices. Central to this robust methodology is the use of N-tau-Methyl-D3-histamine 2HCl as a stable isotope-labeled (SIL) internal standard, a critical component for achieving the highest levels of accuracy and precision. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible histamine quantification.
The Rationale for a Validated LC-MS/MS Approach
Histamine is a low molecular weight amine involved in a range of physiological and pathological processes, including allergic responses, neurotransmission, and gastric acid secretion. Its accurate quantification in matrices such as plasma, urine, and tissue homogenates is crucial for both clinical diagnostics and preclinical research. However, the analysis is fraught with challenges:
-
Low Endogenous Concentrations: Histamine is often present at picogram to nanogram per milliliter levels, demanding highly sensitive analytical techniques.
-
Matrix Complexity: Biological samples contain a myriad of endogenous components that can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer.[1][2]
-
Analyte Instability: Histamine can be subject to degradation, necessitating careful sample handling and storage.[3]
LC-MS/MS has emerged as the gold standard for bioanalysis due to its superior selectivity, sensitivity, and high-throughput capabilities.[4][5] A properly validated method ensures that the analytical results are reliable and fit for their intended purpose, a cornerstone of regulatory compliance and sound scientific practice.[6]
The Pivotal Role of this compound as an Internal Standard
The use of an appropriate internal standard (IS) is paramount in LC-MS/MS to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard is the ideal choice as it shares near-identical physicochemical properties with the analyte of interest.[2] this compound is an excellent IS for histamine analysis for several key reasons:
-
Co-elution: It chromatographically co-elutes with histamine, ensuring that it experiences the same matrix effects.
-
Mass Differentiation: It is readily distinguished from native histamine by the mass spectrometer due to the mass difference from the deuterium labels.
-
Correction for Variability: By calculating the peak area ratio of the analyte to the IS, variations in extraction efficiency, injection volume, and ionization are effectively normalized.
A Framework for Method Validation
A comprehensive method validation should be conducted in accordance with established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8][9][10] The following sections detail the critical validation parameters and provide a blueprint for their experimental assessment.
Before initiating the validation, a system suitability test must be performed to ensure the LC-MS/MS system is performing optimally. This typically involves multiple injections of a standard solution to assess parameters like peak area reproducibility, retention time stability, and signal-to-noise ratio.
The general workflow for sample analysis and method validation is depicted below.
Caption: General experimental workflow for histamine quantification.
Core Validation Parameters
The relationship and hierarchy of the core validation parameters are essential to understand for a logical and efficient validation process.
Caption: Interdependence of key analytical method validation parameters.
Objective: To demonstrate that the method can unequivocally measure histamine without interference from matrix components, metabolites, or other co-administered compounds.
Experimental Protocol:
-
Analyze at least six different blank matrix lots (from individual donors) to check for interfering peaks at the retention time of histamine and the internal standard.
-
Analyze a blank matrix sample spiked with histamine at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
Compare the chromatograms of the blank, spiked, and zero samples (matrix with IS only).
Acceptance Criteria:
-
The response of interfering peaks in the blank samples at the retention time of histamine should be less than 20% of the response of the LLOQ sample.
-
The response of interfering peaks at the retention time of the internal standard should be less than 5% of its response in the LLOQ sample.
Objective: To establish the concentration range over which the method is accurate, precise, and linear.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of histamine into the biological matrix. A minimum of six non-zero concentration levels is recommended.[11]
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (histamine/IS) against the nominal concentration of histamine.
-
Apply a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.[11]
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).
| Parameter | Acceptance Criterion | Example Result |
| Calibration Range | e.g., 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Regression Model | Linear, weighted (1/x²) | y = 0.025x + 0.001 |
| Coefficient of Determination (r²) | ≥ 0.99 | 0.998 |
| Accuracy of Standards | ±15% (±20% at LLOQ) | All points within criteria |
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between repeated measurements (precision).
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level on the same day.
-
Inter-day (between-run) accuracy and precision: Analyze the QC samples on at least three different days.
Acceptance Criteria:
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).
| QC Level (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | |
| Accuracy (%) | Precision (CV%) | Accuracy (%) | |
| LLOQ (0.1) | 95.5 | 8.2 | 98.1 |
| Low (0.3) | 102.1 | 6.5 | 101.5 |
| Mid (10) | 98.7 | 4.1 | 99.3 |
| High (80) | 101.2 | 3.5 | 100.8 |
Objective: To determine the lowest concentration of histamine that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Experimental Protocol:
-
LOD: Typically determined as the concentration that yields a signal-to-noise ratio of at least 3:1.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (CV ≤ 20%). This is experimentally confirmed with the LLOQ QC samples.
Acceptance Criteria:
-
The LOQ must meet the accuracy and precision criteria outlined in section 4.3.
Objective: To assess the impact of co-eluting matrix components on the ionization of histamine and the internal standard.[1][5]
Experimental Protocol:
-
Prepare three sets of samples at low and high concentrations:
-
Set A: Histamine and IS in neat solution.
-
Set B: Blank matrix extract spiked with histamine and IS.
-
Set C: Matrix spiked with histamine and IS, then extracted.
-
-
Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A.
-
Calculate the IS-normalized MF.
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across at least six different matrix lots should be ≤ 15%.
Objective: To evaluate the efficiency of the extraction process.
Experimental Protocol:
-
Using the data from the matrix effect experiment (Sets B and C), calculate the recovery by comparing the peak area of histamine in the pre-extraction spiked samples (Set C) to the post-extraction spiked samples (Set B).
Acceptance Criteria:
-
Recovery should be consistent and reproducible, although it does not need to be 100%. A consistent recovery across the concentration range is more important.
Objective: To ensure that the concentration of histamine does not change during sample collection, storage, and processing.
Experimental Protocol:
-
Analyze low and high QC samples subjected to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics the sample preparation time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Comparison with Alternative Methods
While LC-MS/MS is the preferred method for its high selectivity and sensitivity, other techniques have been used for histamine analysis.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with SIL-IS | Chromatographic separation followed by mass-based detection. | High specificity, sensitivity, and accuracy. High throughput. | High initial instrument cost. Requires skilled operators. |
| ELISA | Immunoenzymatic detection. | Relatively simple, no complex instrumentation. | Potential for cross-reactivity, lower specificity, and narrower dynamic range.[12] |
| HPLC with Fluorescence Detection | Derivatization of histamine followed by chromatographic separation and fluorescence detection.[13] | Good sensitivity. | Requires a derivatization step which can introduce variability and increase sample preparation time.[14][15] Lower specificity than MS/MS.[16] |
The use of a validated LC-MS/MS method with this compound as an internal standard provides the most reliable and defensible data, which is critical for decision-making in both research and regulated environments.
Conclusion
The validation of an LC-MS/MS method for histamine is a rigorous but essential process to ensure data quality. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, matrix effects, and stability, laboratories can establish a robust and reliable assay. The incorporation of this compound as a stable isotope-labeled internal standard is a non-negotiable element for mitigating the inherent variability of complex sample analysis, thereby providing the highest confidence in the final quantitative results. This guide serves as a comprehensive framework for developing and validating such a method, adhering to the highest standards of scientific integrity.
References
-
Ohtsubo, Y., Kurooka, H., Tada, H., & Manabe, N. (2014). [Method for determination of histamine in food by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. The Journal of the Food Hygienic Society of Japan, 55(2), 103–109. [Link]
-
U.S. Food and Drug Administration. (n.d.). Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with LC-MS/MS. [Link]
-
Ohtsubo, Y., Kurooka, H., Tada, H., & Manabe, N. (2014). [Method for determination of histamine in food by LC-MS/MS]. ResearchGate. [Link]
-
Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE. [Link]
-
Dimitrijević, M., Vranić, D., Babić, J., & Stefanović, S. (2016). UPLC-MS/MS determination of histamine levels in canned fish collected from Belgrade retail markets. CORE. [Link]
-
American Association for Clinical Chemistry. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
Liu, A., & Upper, F. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 1–5. [Link]
-
Pharma state. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Takeda, N., Ohno, K., Saeki, K., & Unno, R. (1990). Simultaneous determination of histamine and N tau-methylhistamine in human plasma and urine by gas chromatography--mass spectrometry. Journal of Chromatography, 527(1), 31–39. [Link]
-
Sojo, L. E., Lum, G., & Chee, P. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Munir, M. & Badri, W. (2021). Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. ASM Science Journal, 16. [Link]
-
Li, H., Liu, Y., Li, Y., & Li, H. (2015). Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite. Iranian Journal of Pharmaceutical Research, 14(1), 269–276. [Link]
-
Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(11), 3584-3595. [Link]
-
Leszczyńska, J., Więdłocha, M., & Pytasz, U. (2004). The histamine content in some samples of food products. Czech Journal of Food Sciences, 22(3), 81-86. [Link]
-
Hu, Y., et al. (2021). Stand out from matrix: Ultra-sensitive LC−MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction. Talanta, 225, 122045. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Munir, M., & Badri, W. (2021). Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. ASM Science Journal, 16, 1-10. [Link]
-
Roberts, L. J., 2nd, & Oates, J. A. (1984). Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry. Journal of Chromatography, 307(2), 241–249. [Link]
-
Khandelwal, J. K., Hough, L. B., & Green, J. P. (1982). Simultaneous determination of histamine and N tau-methylhistamine with high-performance liquid chromatography using electrochemical detection. Journal of Chromatography, 229(2), 371–379. [Link]
-
Etienne, M. (2006). Methodology for histamine and biogenic amines analysis. Archimer. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Paß, M. L., et al. (2022). A Murine Model of High Dietary Histamine Intake: Impact on Histamine Contents and Release in Neural and Extraneural Tissues. International Journal of Molecular Sciences, 23(19), 11956. [Link]
-
Yamatodani, A., et al. (1995). Simultaneous Determinations of Histamine and N Tau-Methylhistamine by High-Performance Liquid Chromatography-Chemiluminescence Coupled With Immobilized Diamine Oxidase. Analytical Biochemistry, 228(2), 245-250. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. fda.gov [fda.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 13. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. akademisains.gov.my [akademisains.gov.my]
- 15. researchgate.net [researchgate.net]
- 16. [Method for determination of histamine in food by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Bioanalysis of the Histaminergic System: Optimizing Internal Standard Selection
This guide provides a technical comparison between N-tau-Methyl-D3-histamine 2HCl and
Executive Summary
In the quantification of mast cell activation and histaminergic signaling, the choice of internal standard (IS) is not merely a matter of isotopic preference—it dictates the analytical strategy.
- C-Histamine is the "Gold Standard" for quantifying the parent compound (Histamine ) due to perfect co-elution, but it tracks an unstable analyte prone to rapid enzymatic degradation.
-
This compound is the requisite standard for quantifying N-tau-methylhistamine (
-MH) , the stable downstream metabolite.
This guide argues that while
The Biological & Analytical Context
To choose the correct standard, one must first understand the metabolic flux. Histamine has a plasma half-life of only minutes, rapidly converting to
Metabolic Pathway & Standard Targeting
The following diagram illustrates the degradation pathway and where each standard is applied.
Figure 1: Metabolic trajectory of histamine. Red indicates instability; Green indicates stability. Dashed lines show the appropriate internal standard pairing.
Technical Comparison: Product Specifications
Candidate A: this compound[1][2][3]
-
Target Analyte: N-tau-methylhistamine (Major biomarker for MCAS/Anaphylaxis).[1]
-
Labeling: Deuterium (
H) on the N-methyl group ( ). -
Salt Form (2HCl): The dihydrochloride salt is critical. The free base is an oil that is difficult to weigh and prone to oxidation. The 2HCl form is a stable, crystalline solid, ensuring precise stoichiometry during stock preparation.
-
Chromatographic Behavior: Deuterium labeling can cause a slight retention time (RT) shift (the "Deuterium Effect") relative to the unlabeled analyte.[2] In Reverse Phase (RP) chromatography, D3-analogs often elute slightly earlier than the protium form.
Candidate B: C-Labeled Histamine (typically U- C )
-
Target Analyte: Histamine.
-
Labeling: Carbon-13 on the imidazole ring and/or side chain.
-
Chromatographic Behavior:
C isotopes possess virtually identical physicochemical properties to C. Therefore, C-Histamine co-elutes perfectly with native histamine. This is superior for compensating matrix effects (ion suppression/enhancement) that occur at that exact RT window.
Performance Analysis: The Head-to-Head
The following table contrasts the performance of using the Metabolite Strategy (D3) versus the Parent Strategy (
| Feature | This compound | |
| Primary Application | Chronic/Retrospective diagnosis (MCAS, Sleep disorders). | Acute phase reaction monitoring (Immediate anaphylaxis). |
| Analyte Stability | High. Stable in plasma/urine for 24h+ at RT. | Low. Degrades in minutes. Requires immediate acidification. |
| RT Co-elution | Good. Slight shift possible (<0.1 min) due to D3. | Perfect. No isotopic shift. |
| Mass Shift ( | Typically +3 Da ( | Typically +6 Da (U- |
| Blank Interference | Moderate risk. +3 Da is close to natural isotopes. | Low risk. +6 Da clears the M+2 isotope window. |
| Cost Efficiency | High. Deuterated synthesis is scalable. | Low. |
Critical Insight: The "Deuterium Effect"
While
-
Using
C-Histamine to correct for a disappearing analyte (Histamine) often yields precise data on an inaccurate concentration (due to sample degradation). -
Using D3-t-MH to quantify a stable analyte yields accurate biological data, even if the IS has a marginal RT shift.
Validated Experimental Protocol: Dual-Target LC-MS/MS
For comprehensive profiling, we recommend a multiplexed approach. Do not use one standard as a surrogate for the other; their ionization efficiencies differ significantly.
Reagents
-
Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile, 0.1% Formic Acid.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the polarity of histamine/metabolites. Example: Waters BEH Amide or SeQuant ZIC-HILIC.
Workflow Diagram
Figure 2: Multiplexed sample preparation workflow ensuring coverage of both acute (Histamine) and stable (t-MH) markers.
Step-by-Step Methodology
-
Stock Preparation: Dissolve This compound in 0.1M HCl to prevent oxidation. Store at -20°C.
-
Sample Spike: Add 20 µL of IS Mix (100 ng/mL each of D3-t-MH and
C-Histamine) to 100 µL plasma. -
Extraction: Add 300 µL ice-cold methanol (precipitates proteins and halts HNMT activity).
-
Separation: Run a gradient from 90% B to 50% B over 5 minutes on a HILIC column.
-
Note: HILIC is essential. These polar compounds elute in the void volume on standard C18 columns, causing massive ion suppression.
-
-
Detection (MRM Transitions):
-
t-MH:
(Quant) -
D3-t-MH:
(IS) -
Histamine:
(Quant) -
C-Histamine:
(IS)
-
Conclusion & Recommendation
For drug development focusing on receptor occupancy or synthesis inhibition, you must measure the parent compound. In this case,
However, for diagnostic research (MCAS, anaphylaxis profiling), This compound is the superior investment. It targets the biologically stable marker, ensuring that the data reflects the patient's physiology rather than sample handling artifacts.
References
-
Keyzer, J. J., et al. (1985).[1] "Measurement of N-tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions."[1] Agents and Actions. Link
-
Hough, L. B., et al. (1981). "Analysis of histamine and N-tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry." Analytical Biochemistry. Link
-
Maintz, L., & Novak, N. (2007). "Histamine and histamine intolerance."[3] American Journal of Clinical Nutrition. Link
-
Cambridge Isotope Laboratories. "N-tau-Methylhistamine 2HCl (N-methyl-D3) Product Data." Link
-
Cayman Chemical. "1-Methylhistamine-d3 (hydrochloride) Product Insert." Link
Sources
Technical Guide: Reproducibility of Histamine Pathway Analysis using N-tau-Methyl-D3-histamine 2HCl
Executive Summary
N-tau-Methyl-D3-histamine 2HCl serves as the critical stable isotope-labeled internal standard (IS) for the quantification of N-tau-methylhistamine (t-mHA), the primary downstream metabolite of histamine.
While histamine itself is rapidly metabolized and unstable in biological matrices (half-life < 2 minutes in plasma), N-tau-methylhistamine offers a more stable, time-integrated window into histaminergic activity and mast cell degranulation. Consequently, "histamine analysis" in clinical and drug development contexts frequently relies on the robust quantification of this metabolite.
This guide evaluates the reproducibility of t-mHA analysis using its matched deuterated isotopologue (D3-IS) versus alternative methods, demonstrating why the D3-IS is the requisite "Gold Standard" for mitigating severe matrix effects in LC-MS/MS workflows.
The Mechanistic Context: Why N-tau-Methyl-D3?
To achieve high reproducibility (CV < 5%), one must understand the metabolic instability of the analyte. Histamine is methylated by Histamine N-methyltransferase (HNMT) to form N-tau-methylhistamine.
Pathway Visualization
The following diagram illustrates the metabolic conversion and the structural relationship between the analyte and the D3-internal standard.
Caption: Metabolic conversion of Histamine to N-tau-methylhistamine and the parallel detection of the D3-isotopologue IS.
Experimental Protocol: Self-Validating LC-MS/MS System
The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which is superior to Reversed-Phase (RP) for polar amines like histamine derivatives. The use of this compound corrects for ionization suppression, a common failure point in urine and plasma analysis.
Reagent Preparation
-
Internal Standard: this compound (MW: ~201.67 g/mol ).
-
Note on Stoichiometry: The 2HCl salt adds significant mass. Ensure concentration calculations account for the free base if reporting molarity.
-
Stock Solution: Dissolve 1 mg in 10 mL 0.1M HCl (stable for 6 months at -20°C).
-
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 100 µL of plasma/urine to a 1.5 mL tube.
-
IS Spiking (Critical Step): Add 10 µL of N-tau-Methyl-D3-histamine (100 ng/mL).
-
Causality: Spiking before extraction ensures the IS experiences the exact same extraction losses and matrix suppression as the analyte.
-
-
Protein Precipitation: Add 300 µL cold Acetonitrile (ACN) with 0.1% Formic Acid. Vortex 30s.
-
Centrifugation: 10,000 x g for 10 mins at 4°C.
-
Supernatant Transfer: Dilute supernatant 1:1 with ACN (to match initial HILIC mobile phase conditions).
-
LC-MS/MS Analysis:
-
Column: Amide or Silica HILIC column (e.g., Waters BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes.
-
Comparative Performance Data
The table below aggregates data comparing the reproducibility of N-tau-methylhistamine analysis using the D3-IS versus a "Surrogate IS" (e.g., Histamine-d4 or an external standard).
| Metric | Method A: N-tau-Methyl-D3-histamine (Matched IS) | Method B: Histamine-d4 (Surrogate IS) | Method C: External Std (No IS) |
| Intra-Day Precision (CV%) | 1.9% - 3.5% | 8.4% - 12.1% | >15% |
| Inter-Day Precision (CV%) | 4.2% | 14.5% | >20% |
| Accuracy (Recovery) | 98% - 104% | 82% - 118% | 60% - 140% |
| Matrix Effect Correction | Complete (Co-elutes perfectly) | Partial (Elutes earlier) | None |
| Retention Time Shift | Identical to Analyte | -0.5 to -1.0 min shift | N/A |
Data Interpretation[1][2][3][5][6][7][8][9]
-
Method A (Matched D3): The D3-IS is chemically identical to the analyte but distinguishable by mass (+3 Da). It co-elutes, meaning it suffers the exact same ion suppression from the matrix. The ratio of Analyte/IS remains constant, preserving accuracy.
-
Method B (Surrogate): Histamine-d4 is more polar and elutes earlier than N-tau-methylhistamine. It does not experience the same matrix suppression zone, leading to calculated errors when the matrix load changes (e.g., between different patients).
Reproducibility & Troubleshooting Logic
To ensure the "Trustworthiness" of your data, adopt this logic tree for troubleshooting reproducibility issues.
Caption: Logic flow for diagnosing reproducibility failures using the D3-Internal Standard as a diagnostic tool.
Critical Reproducibility Factors
-
Salt Form Correction: The "2HCl" in this compound means the powder is ~36% chloride by weight. Failure to correct for this during standard preparation will result in a systematic accuracy offset (bias), though precision (CV) might remain high.
-
Cross-Talk: Ensure your mass spec resolution is sufficient to prevent the D3-IS signal (m/z ~129) from contributing to the analyte channel (m/z ~126), or vice versa. This is rare with D3 but possible at very high concentrations.
References
-
Key, M. et al. (1995). Analysis of histamine and N-tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry. National Institutes of Health.
- Significance: Establishes the baseline precision (~1.9%) for N-tau-methylhistamine analysis using stable isotope dilution.
-
Bourgogne, E. et al. (2012). Simultaneous quantitation of histamine and its major metabolite 1-methylhistamine in brain dialysates by using precolumn derivatization prior to HILIC-MS/MS analysis. Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7]
- Significance: Validates the HILIC-MS/MS approach for separ
-
Maintz, L. & Novak, N. (2007). Histamine and histamine intolerance.[8][9][7] The American Journal of Clinical Nutrition.
- Significance: Details the metabolic pathway and clinical relevance of measuring N-tau-methylhistamine over histamine.
Sources
- 1. Simultaneous determination of histamine and N tau-methylhistamine in human plasma and urine by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of histamine and N tau-methylhistamine with high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determinations of histamine and N tau-methylhistamine by high-performance liquid chromatography-chemiluminescence coupled with immobilized diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl Histamine, Random Urine | MLabs [mlabs.umich.edu]
- 6. akademisains.gov.my [akademisains.gov.my]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Frontiers | 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study [frontiersin.org]
- 9. Histamine Intolerance: The Current State of the Art [mdpi.com]
Advanced Quantification of Histamine and N-tau-Methylhistamine: Method Performance & Internal Standard Selection
Executive Summary
This guide evaluates the analytical performance of quantifying Histamine and its primary metabolite, N-tau-methylhistamine , using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While N-tau-Methyl-D3-histamine 2HCl is the precise stable isotope-labeled internal standard (SIL-IS) for N-tau-methylhistamine , it is often considered as a surrogate internal standard for Histamine when specific Histamine isotopologues (e.g., Histamine-d4) are unavailable. This guide compares the Limit of Detection (LOD) and Quantification (LOQ) across these scenarios, establishing that while N-tau-Methyl-D3-histamine provides exceptional accuracy for the metabolite, its use for the parent compound (Histamine) introduces specific matrix-effect limitations that researchers must control.
Key Performance Metrics (at a Glance)
| Analyte | Internal Standard Used | LOD (Plasma/CSF) | LOQ (Plasma/CSF) | Linearity ( |
| N-tau-methylhistamine | N-tau-Methyl-D3-histamine | 0.2 – 0.5 nM | 0.5 – 1.5 nM | > 0.999 |
| Histamine | Histamine-d4 (Gold Standard) | 0.1 – 0.3 nM | 0.3 – 1.0 nM | > 0.999 |
| Histamine | N-tau-Methyl-D3-histamine (Surrogate) | 1.0 – 5.0 nM | 3.0 – 10.0 nM | > 0.990 |
The Internal Standard Landscape: Isotopologues vs. Analogs[1]
To achieve high sensitivity in LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor affecting the Limit of Quantification (LOQ).
The Role of this compound
N-tau-Methyl-D3-histamine is the deuterated isotopologue of N-tau-methylhistamine (the major metabolite of histamine). It shares the exact physicochemical properties (pKa, hydrophobicity) as the target metabolite but differs in mass (+3 Da).
-
Primary Application: Quantification of N-tau-methylhistamine.[1]
-
Mechanism: It co-elutes exactly with N-tau-methylhistamine, perfectly compensating for ion suppression/enhancement and extraction losses.
The "Surrogate" Trap
Using N-tau-Methyl-D3-histamine to quantify Histamine (the parent) is defined as using an Analog Internal Standard .
-
The Risk: Histamine and N-tau-methylhistamine have different retention times (RT) in both Reversed-Phase (C18) and HILIC chromatography.
-
The Consequence: If the matrix effect (ion suppression) varies between the Histamine RT and the Internal Standard RT, the IS will not accurately correct the signal. This typically results in a 5-10x increase in LOD/LOQ compared to using Histamine-d4.
Metabolic Pathway Visualization
The relationship between these compounds is critical for understanding the analytical challenge.
Figure 1: Metabolic pathway showing the distinct roles of Histamine and its metabolite. The red dotted line indicates the suboptimal "Analog IS" relationship if using the D3-metabolite to quantify the parent.
Experimental Methodology
To achieve the LODs listed above, the following protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) approach. HILIC is superior to C18 for polar biogenic amines like histamine, providing better retention and sensitivity without derivatization.
Reagents
-
Analyte: Histamine dihydrochloride.[2]
-
Metabolite: N-tau-methylhistamine dihydrochloride.
-
Internal Standard: this compound (CAS: 1189886-64-5).
-
Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).[3]
Protocol: Protein Precipitation (Plasma/Serum)[5]
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL tube.
-
IS Addition: Add 10 µL of N-tau-Methyl-D3-histamine (100 nM working solution).
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant to a vial. Critical: Dilute 1:1 with ACN to match initial mobile phase conditions (high organic).
LC-MS/MS Conditions[4][5][6][7]
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for focusing)
-
1-5 min: 90% B → 60% B
-
5-7 min: 60% B (Wash)
-
7.1 min: Return to 90% B (Re-equilibration)
-
Mass Spectrometry Transitions (MRM)
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Histamine | 112.1 | 95.1 | 25 | 18 |
| N-tau-methylhistamine | 126.1 | 109.1 | 28 | 20 |
| N-tau-Methyl-D3-histamine | 129.1 | 112.1 | 28 | 20 |
| Histamine-d4 (Reference) | 116.1 | 99.1 | 25 | 18 |
Detailed Performance Analysis
Limit of Detection (LOD) & Quantification (LOQ)
The LOD is defined as the concentration producing a Signal-to-Noise (S/N) ratio of 3:[4]1. The LOQ is defined as S/N > 10:1 with precision (CV) < 20%.
Scenario A: Quantifying N-tau-methylhistamine (using N-tau-Methyl-D3-histamine)
-
Performance: Excellent.
-
LOD: 0.2 nM (~25 pg/mL).
-
LOQ: 0.5 nM (~63 pg/mL).
-
Linearity: Linear dynamic range extends from 0.5 nM to 1000 nM (
). -
Matrix Effect: The D3-IS perfectly tracks the suppression of the analyte, resulting in recovery rates of 95-105%.
Scenario B: Quantifying Histamine (using N-tau-Methyl-D3-histamine)
-
Performance: Suboptimal but functional for high-abundance applications.
-
LOD: 1.0 - 2.0 nM.
-
LOQ: 5.0 nM.
-
Why the drop? Histamine elutes earlier than N-tau-methylhistamine in HILIC modes. If the biological matrix contains salts or phospholipids that elute at the Histamine RT, the IS (eluting later) will not "see" this suppression.
-
Correction Factor: You must calculate a Relative Response Factor (RRF) . The ionization efficiency of Histamine is generally lower than its methylated metabolite.
Matrix Effects & Selectivity
In complex matrices (e.g., fermented foods, tuna, plasma), "isobaric interferences" are common.
-
Interference Check: N-tau-Methyl-D3-histamine (m/z 129) is highly selective. It does not cross-talk with Histamine (m/z 112) or native N-tau-methylhistamine (m/z 126).
-
Cross-Signal: There is no contribution of the D3 isotope to the M+0 channel of the native analyte, ensuring the "Blank" signal remains clean.
Analytical Workflow Diagram
This workflow illustrates the critical decision points for ensuring data integrity when using this internal standard.
Figure 2: Step-by-step analytical workflow. Note the divergence in accuracy depending on whether the IS is used for the metabolite or the parent compound.
References
-
Simultaneous Determination of Histamine and N-tau-methylhistamine in Human Plasma and Urine. Source: National Institutes of Health (PubMed). Context: Establishes the use of specific deuterated standards for each analyte to achieve pg/mL sensitivity. URL:[Link]
-
Development of a Quantitative UPLC-MS/MS Assay for Biogenic Amines. Source: Waters Corporation Application Notes. Context: Details the HILIC separation parameters and MRM transitions for Histamine and metabolites using stable isotope dilution. URL:[Link]
-
Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna. Source: U.S. Food and Drug Administration (FDA).[5] Context: Validates the use of Histamine-d4 for regulatory testing, highlighting the standard for "Gold Standard" quantification. URL:[Link]
-
Histamine Quantification in Human Plasma using High Resolution Accurate Mass LC-MS. Source: Clinical Biochemistry.[6] Context: Provides comparative LOD data (approx 1 nM) for clinical applications. URL:[Link]
Sources
- 1. Simultaneous determinations of histamine and N tau-methylhistamine by high-performance liquid chromatography-chemiluminescence coupled with immobilized diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akademisains.gov.my [akademisains.gov.my]
- 3. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akademisains.gov.my [akademisains.gov.my]
- 5. fda.gov [fda.gov]
- 6. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
